Product packaging for Octan-2-yl carbonochloridate(Cat. No.:CAS No. 15586-11-5)

Octan-2-yl carbonochloridate

Cat. No.: B098895
CAS No.: 15586-11-5
M. Wt: 192.68 g/mol
InChI Key: RDQJDTOPBOAIKG-UHFFFAOYSA-N
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Description

Octan-2-yl carbonochloridate (CAS 7452-59-7) is an organic compound with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol . As an ester of carbonochloridic acid, it belongs to the class of alkyl chloroformates, which are highly reactive acylating agents . Its primary research application is as a key synthetic intermediate in organic synthesis and pharmaceutical preparation. The reagent is particularly valuable for introducing the octan-2-yloxycarbonyl group into target molecules, a transformation central to carbamate formation . In medicinal chemistry research, analogous alkyl chloroformates have been utilized in the synthesis of active pharmaceutical ingredients, such as the muscarinic receptor antagonist solifenacin, demonstrating the utility of this reagent class in constructing therapeutically relevant molecules . The mechanism of action involves the chloroformate group acting as an excellent leaving group, facilitating nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity enables researchers to efficiently synthesize carbamates, carbonates, and other functionalized compounds under controlled conditions . The compound should be stored under inert conditions and handled with appropriate safety measures due to its reactivity. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO2 B098895 Octan-2-yl carbonochloridate CAS No. 15586-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQJDTOPBOAIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504016
Record name Octan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-11-5
Record name Octan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Octan-2-yl carbonochloridate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Octan-2-yl Carbonochloridate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction

This compound, also known as 2-octyl chloroformate, is an important chemical intermediate. Its bifunctional nature, possessing both a reactive chloroformate group and a secondary octyl chain, makes it a valuable building block for the introduction of the 2-octyloxycarbonyl moiety in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved by the reaction of 2-octanol with a phosgene equivalent, such as triphosgene, which offers a safer alternative to the highly toxic phosgene gas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₇ClO₂[1][2]
Molecular Weight 192.68 g/mol [1][2]
CAS Number 15586-11-5[1][2]
Appearance Colorless liquid (predicted)
Boiling Point 211 °C at 760 mmHg[3]
Density 1.003 g/cm³[3]

Synthesis of this compound

The synthesis of this compound can be effectively carried out by the reaction of 2-octanol with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[4][5] This method avoids the direct handling of hazardous phosgene gas.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of secondary alkyl chloroformates using triphosgene.[5][6]

Reaction Scheme:

3 C₈H₁₈O + (Cl₃CO)₂CO → 3 C₉H₁₇ClO₂ + 2 HCl + CO₂

Materials and Reagents:

  • 2-Octanol

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-octanol in anhydrous dichloromethane.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of 2-octanol.

  • Addition of Pyridine: A solution of anhydrous pyridine in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature while stirring is continued. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Table 2: Representative Reaction Parameters for the Synthesis of this compound

ParameterValue
Stoichiometry (2-Octanol : Triphosgene : Pyridine) 3 : 1.1 : 3.3
Solvent Dichloromethane
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Purification Method Vacuum Distillation

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Prepare a solution of 2-octanol in anhydrous CH₂Cl₂ in a three-necked flask. Cool Cool the flask to 0 °C. Setup->Cool Add_Triphosgene Add triphosgene solution dropwise. Cool->Add_Triphosgene Add_Pyridine Add pyridine solution dropwise at 0 °C. Add_Triphosgene->Add_Pyridine Stir Stir at 0 °C, then warm to room temperature. Add_Pyridine->Stir Quench Quench with water. Stir->Quench Extract Separate and wash the organic layer. Quench->Extract Dry Dry over MgSO₄ and filter. Extract->Dry Evaporate Remove solvent under reduced pressure. Dry->Evaporate Purify Purify by vacuum distillation. Evaporate->Purify Final_Product Final_Product Purify->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Representative Spectral Data

Table 3: Representative Spectroscopic Data for the Characterization of a Secondary Alkyl Chloroformate

TechniqueExpected Chemical Shifts / Absorption Bands
¹H NMR δ 4.8-5.2 (m, 1H, -CH-O-), 1.5-1.8 (m, 2H, -CH₂-), 1.2-1.5 (m, 8H, -(CH₂)₄-), 1.2-1.4 (d, 3H, -CH₃), 0.8-1.0 (t, 3H, -CH₃)
¹³C NMR δ 150-155 (C=O), 75-85 (-CH-O-), 30-40 (-CH₂-), 20-30 (-CH₂-), 10-20 (-CH₃)
IR (neat) 2960-2850 cm⁻¹ (C-H stretch), 1780-1770 cm⁻¹ (C=O stretch, chloroformate), 1170-1150 cm⁻¹ (C-O stretch)

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR NMR_Data Confirm proton and carbon environments. NMR->NMR_Data IR_Data Identify functional groups (C=O, C-O). IR->IR_Data Final_Confirmation Structural Confirmation and Purity Assessment NMR_Data->Final_Confirmation IR_Data->Final_Confirmation

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Chloroformates are generally corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and safe method for the synthesis of this compound using triphosgene. The provided experimental protocol and characterization data serve as a valuable resource for chemists involved in organic synthesis. The use of triphosgene as a phosgene substitute significantly enhances the safety of the procedure, making it suitable for laboratory and industrial applications.

References

An In-depth Technical Guide to Octan-2-yl Carbonochloridate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-yl carbonochloridate, also known as 2-octyl chloroformate, is an important chemical intermediate in organic synthesis. With the CAS number 15586-11-5, this compound belongs to the family of chloroformates, which are esters of chloroformic acid.[1][2] Its utility is most pronounced in the introduction of a 2-octyloxycarbonyl protecting group, particularly for amines in peptide synthesis and other complex molecule construction.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReference
Molecular Formula C₉H₁₇ClO₂[2][4]
Molecular Weight 192.68 g/mol [2][4]
IUPAC Name This compound[1][4]
Synonyms 2-Octyl chloroformate, Carbonochloridic acid, 1-methylheptyl ester[1][4]
CAS Number 15586-11-5[1][4]
Appearance Clear, colorless liquid[3]
Odor Pungent[3]
Boiling Point 211 °C at 760 mmHg[3]
Density 1.003 g/cm³[3]
Flash Point 72.1 °C[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is attached to a good leaving group (chloride). This makes it highly susceptible to attack by nucleophiles. Like other chloroformates, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[5][6]

Reaction with Amines (Carbamate Formation)

The most common application of this compound is its reaction with primary and secondary amines to form stable carbamate derivatives.[6] This reaction is widely used to protect the amine functionality during multi-step syntheses. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[6]

ReactionWithAmine cluster_reactants Reactants cluster_products Products R-NH2 R-NH₂ (Amine) plus1 + Chloroformate Carbamate R-NH-C(=O)O-CH(CH₃)(C₆H₁₃) (Carbamate) plus2 + HCl HCl

Caption: General reaction of this compound with an amine to form a carbamate.

Reaction with Alcohols (Carbonate Formation)

This compound reacts with alcohols to yield mixed carbonate esters.[6][7] This reaction also requires a base to scavenge the generated HCl. The resulting carbonates can be useful intermediates in their own right.

Reaction with Water (Hydrolysis)

As with other acyl chlorides, this compound is reactive towards water.[8][9] Hydrolysis results in the formation of 2-octanol, carbon dioxide, and hydrochloric acid. This reactivity underscores the importance of storing and handling the reagent under anhydrous conditions.

HydrolysisReaction cluster_reactants Reactants cluster_products Decomposition Products Chloroformate Octanol CH₃(CH₂)₅CH(OH)CH₃ (2-Octanol) plus1 + Water H₂O Water->Octanol Hydrolysis plus2 + CO2 CO₂ plus3 + HCl HCl

Caption: Hydrolysis of this compound.

Stability and Decomposition

This compound is stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.[5] Upon heating, it can decompose, and in case of fire, it may produce irritating and toxic gases.[5]

Experimental Protocols

While specific protocols for this compound are proprietary to individual research labs, a general procedure for the protection of an amine can be adapted from standard methodologies for chloroformates.

General Protocol for Amine Protection

Objective: To protect a primary or secondary amine as its 2-octyloxycarbonyl carbamate.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the stirred solution.

  • Slowly add this compound (1.05 to 1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine in anhydrous DCM B Cool to 0°C A->B C Add base B->C D Add Octan-2-yl carbonochloridate C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench reaction F->G Reaction complete H Extract with DCM G->H I Wash organic layers H->I J Dry and concentrate I->J K Purify by chromatography J->K

Caption: A typical experimental workflow for amine protection.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[10] It is also toxic if swallowed or in contact with skin.[11] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[10] In case of accidental release, avoid breathing vapors and use appropriate absorbent material for containment.[10]

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for the protection of amines. Its reactivity is characteristic of chloroformates, with a high susceptibility to nucleophilic attack. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory. Researchers and drug development professionals can leverage this compound to facilitate the synthesis of complex molecules with a high degree of control over reactive functional groups.

References

"Octan-2-yl carbonochloridate" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of octan-2-yl carbonochloridate. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Molecular Structure and IUPAC Name

This compound is a chemical compound with the molecular formula C9H17ClO2.[1] Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] The compound is also known by other synonyms such as 2-OCTYL CHLOROFORMATE and Carbonochloridic acid, 1-methylheptyl ester.[1] Its CAS registry number is 15586-11-5.[1]

The molecular structure of this compound consists of an eight-carbon alkyl chain (octyl group) where the carbonochloridate group is attached to the second carbon atom. This attachment to a secondary carbon makes it a secondary chloroformate ester.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 192.68 g/mol PubChem[1]
Molecular Formula C9H17ClO2PubChem[1]
XLogP3 4.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 192.0917075PubChem[1]
Monoisotopic Mass 192.0917075PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 126PubChem[1]

Experimental Protocols

General Synthesis of Chloroformates:

The synthesis is typically carried out in an inert solvent, such as dichloromethane or toluene, at low temperatures to control the exothermic reaction. A base, often a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction.

The general reaction scheme is as follows:

Alcohol + Phosgene → Chloroformate + HCl

For the synthesis of this compound, the specific alcohol required would be 2-octanol.

Logical Relationships in Synthesis

The following diagram illustrates the general synthetic pathway for the formation of a chloroformate ester from an alcohol and phosgene, which is the logical basis for the synthesis of this compound.

G Alcohol Alcohol (e.g., 2-Octanol) Reaction Reaction Alcohol->Reaction Phosgene Phosgene (COCl2) Phosgene->Reaction Chloroformate Chloroformate (e.g., this compound) Reaction->Chloroformate + Byproduct Byproduct (HCl) Reaction->Byproduct

Caption: General synthetic pathway for chloroformate esters.

References

An In-depth Technical Guide to the Mechanism of Action of Octan-2-yl Carbonochloridate in Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical analysis, metabolomics, and forensic science, the accurate quantification of enantiomers is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in pharmacological activity, toxicity, and metabolic pathways. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct separation of enantiomers on a non-chiral GC column is not possible as they possess identical physical properties.

To overcome this limitation, a technique known as chiral derivatization is employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Octan-2-yl carbonochloridate is a chiral derivatizing agent with significant potential in this area. Its utility stems from the presence of a chiral center at the second position of the octyl chain and a highly reactive carbonochloridate (chloroformate) functional group. This guide provides an in-depth exploration of the mechanism of action, experimental considerations, and data interpretation when using this compound for the derivatization of chiral molecules.

Mechanism of Action: Acylation with this compound

The core of the derivatization process with this compound is a nucleophilic acyl substitution reaction. The carbon atom of the chloroformate group is electrophilic and is readily attacked by nucleophilic functional groups present in the analyte molecules, such as primary and secondary amines, alcohols, and phenols.

Upon reaction with a primary or secondary amine, this compound forms a carbamate derivative. In the case of an alcohol or phenol, a carbonate ester is formed. The reaction proceeds via the displacement of the chloride ion, a good leaving group, and is often facilitated by the presence of a base to neutralize the hydrochloric acid byproduct.

For a racemic mixture of a chiral amine, for instance, reacting with a single enantiomer of this compound (e.g., (R)-octan-2-yl carbonochloridate) will result in the formation of two diastereomers: (R,R)- and (R,S)-carbamates. These diastereomers can then be chromatographically separated and quantified.

Derivatization Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Analyte Chiral Analyte (e.g., R/S-Amine) ReactionStep Nucleophilic Acyl Substitution Analyte->ReactionStep CDA (R)-Octan-2-yl Carbonochloridate CDA->ReactionStep Diastereomers Diastereomeric Derivatives ((R,R) and (R,S)-Carbamates) ReactionStep->Diastereomers Byproduct HCl ReactionStep->Byproduct

Figure 1: General mechanism of chiral derivatization.

Experimental Protocol: Derivatization of a Chiral Primary Amine

The following is a representative, hypothetical protocol for the derivatization of a chiral primary amine using (R)-octan-2-yl carbonochloridate for subsequent GC-MS analysis. This protocol should be optimized for specific applications.

Materials:

  • Standard solutions of the racemic amine and individual enantiomers in a suitable solvent (e.g., ethyl acetate).

  • (R)-Octan-2-yl carbonochloridate solution (10 mg/mL in toluene).

  • Pyridine (base catalyst).

  • Anhydrous sodium sulfate.

  • GC-grade solvents (e.g., ethyl acetate, toluene).

Procedure:

  • Sample Preparation: To 100 µL of the amine standard solution (containing approximately 1 mg/mL of the analyte) in a 2 mL autosampler vial, add 50 µL of pyridine.

  • Derivatization Reaction: Add 100 µL of the (R)-octan-2-yl carbonochloridate solution to the vial. Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Work-up: After cooling to room temperature, add 500 µL of deionized water and vortex for 30 seconds. Allow the layers to separate.

  • Extraction: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Experimental_Workflow Start Start Sample_Prep Sample Preparation: 100 µL Amine + 50 µL Pyridine Start->Sample_Prep Derivatization Add 100 µL (R)-Octan-2-yl Carbonochloridate Sample_Prep->Derivatization Vortex_1 Vortex 1 min Derivatization->Vortex_1 Incubation Incubate at 60°C for 30 min Vortex_1->Incubation Cooling Cool to Room Temperature Incubation->Cooling Workup Add 500 µL Water Cooling->Workup Vortex_2 Vortex 30 sec Workup->Vortex_2 Phase_Separation Allow Layers to Separate Vortex_2->Phase_Separation Extraction Transfer Organic Layer Phase_Separation->Extraction Drying Dry with Anhydrous Na2SO4 Extraction->Drying Analysis GC-MS Analysis Drying->Analysis

Figure 2: Hypothetical experimental workflow.

Data Presentation and Interpretation

Following derivatization and GC-MS analysis, the resulting chromatogram should exhibit two distinct peaks corresponding to the two diastereomers. The separation of these peaks is crucial for accurate quantification.

Table 1: Illustrative Chromatographic Data for the Derivatization of a Racemic Amine with (R)-Octan-2-yl Carbonochloridate

DiastereomerRetention Time (min)Peak Area
(R,S)-Carbamate12.54512,345
(R,R)-Carbamate12.89509,876

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the two diastereomers.

Separation Factor (α):

α = k'₂ / k'₁

Where k'₁ and k'₂ are the retention factors of the first and second eluting diastereomers, respectively. A higher α value indicates better separation.

Conclusion

This compound serves as a valuable chiral derivatizing agent for the enantioselective analysis of compounds bearing primary and secondary amine or hydroxyl functional groups. The mechanism of action is a straightforward nucleophilic acyl substitution, leading to the formation of diastereomeric carbamates or carbonates. The resulting diastereomers can be effectively separated and quantified using standard gas chromatography techniques. While the specific experimental conditions will require optimization for each analyte, the principles outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods for chiral separations in pharmaceutical and related research. It is important to note that while the principles described are well-established for chloroformate derivatizing agents, specific application data for this compound is limited in the current scientific literature, and the provided protocol and data are intended as a representative example.

An In-depth Technical Guide to Octan-2-yl Carbonochloridate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-yl carbonochloridate, also known as sec-octyl chloroformate, is an organic compound belonging to the class of chloroformate esters. These esters are characterized by the functional group ROC(O)Cl, where 'R' is an alkyl or aryl group. Chloroformate esters are versatile reagents in organic synthesis, primarily utilized for the introduction of protecting groups and as intermediates in the synthesis of carbonates, carbamates, and other derivatives. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on providing practical information for laboratory and industrial use.

Historical Context of Chloroformate Esters

While the specific discovery of this compound is not well-documented in the scientific literature, the history of chloroformate esters as a class of compounds dates back to the 19th century. They gained prominence in organic synthesis in the 20th century, particularly with the development of peptide synthesis, where they were employed for the introduction of protecting groups for amines. For instance, benzyl chloroformate is a well-known reagent for introducing the carboxybenzyl (Cbz) protecting group. The utility of chloroformates has since expanded into various areas of organic chemistry, including the production of polymers, pharmaceuticals, and agrochemicals. Long-chain alkyl chloroformates, such as this compound, are valuable intermediates for introducing lipophilic moieties into molecules.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValue
IUPAC Name This compound
CAS Number 15586-11-5
Molecular Formula C₉H₁₇ClO₂
Molecular Weight 192.68 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Not available
Density Not available
Solubility Decomposes in water

Safety data is critical for the handling of this reactive compound. The following table summarizes the key GHS hazard classifications.

Hazard ClassGHS Classification
Acute Toxicity, Oral Toxic if swallowed
Acute Toxicity, Dermal Toxic in contact with skin
Acute Toxicity, Inhalation Fatal if inhaled
Skin Corrosion/Irritation Causes severe skin burns and eye damage

Synthesis of this compound

The general method for synthesizing alkyl chloroformates involves the reaction of the corresponding alcohol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred in a laboratory setting due to its solid form, which is safer and easier to handle than gaseous phosgene.

synthesis_workflow octanol Octan-2-ol reaction Reaction Mixture octanol->reaction phosgene Phosgene or Triphosgene phosgene->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction base Base (optional) (e.g., Pyridine) base->reaction purification Purification (e.g., Distillation) reaction->purification product This compound purification->product

General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted for this compound)

The following is a representative experimental protocol for the synthesis of an alkyl chloroformate, which can be adapted for the preparation of this compound from octan-2-ol.

Materials:

  • Octan-2-ol

  • Triphosgene

  • Pyridine (optional, as a base)

  • Anhydrous dichloromethane (or other inert solvent)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: A solution of octan-2-ol (1 equivalent) and pyridine (1.1 equivalents, if used) in anhydrous dichloromethane is prepared and added to the dropping funnel.

  • Reaction: The flask is cooled in an ice bath (0 °C). The solution of octan-2-ol and pyridine is added dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 18 hours, as indicated in some patent literature for similar reactions). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture may be filtered to remove any pyridinium hydrochloride precipitate. The filtrate is then carefully concentrated under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Applications in Organic Synthesis

This compound is a useful reagent for introducing the octan-2-yloxycarbonyl group into molecules. This can be valuable for modifying the lipophilicity of a compound or for use as a protecting group.

A documented application of sec-octyl chloroformate is in the preparation of di-sec-octyl azodiformate. This reaction involves the treatment of hydrazine with sec-octyl chloroformate in the presence of a base, followed by oxidation of the resulting hydrazo intermediate.

application_workflow chloroformate This compound reaction1 Nucleophilic Acyl Substitution chloroformate->reaction1 hydrazine Hydrazine hydrazine->reaction1 base Base base->reaction1 intermediate Di-sec-octyl hydrazodiformate reaction1->intermediate reaction2 Oxidation intermediate->reaction2 oxidant Oxidizing Agent oxidant->reaction2 product Di-sec-octyl azodiformate reaction2->product

Synthesis of di-sec-octyl azodiformate using this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors, which can be fatal.

  • Skin and Eye Contact: The compound causes severe burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture, as it can decompose. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable, albeit hazardous, reagent in organic synthesis. While specific details of its initial discovery are sparse, its utility is evident from its application in the synthesis of other organic compounds. This guide has provided a comprehensive overview of its properties, a detailed, adaptable synthesis protocol, and an example of its application. Strict adherence to safety protocols is paramount when handling this compound.

A Technical Guide to the Solubility and Stability of Octan-2-yl Carbonochloridate and Related Alkyl Chloroformates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octan-2-yl Carbonochloridate

This compound, with the chemical formula C₉H₁₇ClO₂, is an organic compound belonging to the chloroformate ester family.[1] These compounds are characterized by a chloroformyl group (-OC(O)Cl) attached to an alkyl or aryl group. Chloroformates are versatile reagents in organic synthesis, notably used for the introduction of protecting groups for amines and in the formation of carbonates and carbamates.[2] However, their utility is intrinsically linked to their reactivity, which also dictates their solubility and stability profiles. As a secondary alkyl chloroformate, the stability of this compound is expected to be lower than that of primary or aryl chloroformates.[3]

Solubility Profile

Alkyl chloroformates are generally soluble in a range of common organic solvents.[3] Their solubility in aqueous solutions is limited by their rapid hydrolysis. The long alkyl chain of this compound would further decrease its solubility in polar solvents like water.

Table 1: Inferred Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityNotes
Aprotic Non-Polar Hexanes, TolueneSolubleGenerally good solvents for chloroformates.
Aprotic Polar Diethyl ether, Dichloromethane, Chloroform, Ethyl acetate, Acetone, AcetonitrileSolubleCommonly used as reaction solvents for chloroformates.[4]
Protic Polar (Alcohol) Methanol, EthanolReactsReacts with alcohols to form carbonate esters.[2]
Protic Polar (Aqueous) Water, Moist AirReacts RapidlyUndergoes rapid hydrolysis to form 2-octanol, carbon dioxide, and hydrochloric acid.[2][3]
Aqueous Basic 5% Sodium Bicarbonate, 5% Sodium HydroxideReacts VigorouslyRapid decomposition and neutralization of the resulting HCl.
Aqueous Acidic 5% Hydrochloric AcidReactsHydrolysis is the predominant reaction.

Stability Characteristics

The stability of this compound is a critical consideration for its storage and handling. As with other chloroformates, it is susceptible to degradation by moisture, heat, and nucleophiles.

Table 2: Inferred Stability of this compound

ConditionStabilityDegradation ProductsNotes
Moisture/Water Unstable2-Octanol, Carbon Dioxide, Hydrochloric AcidHydrolyzes rapidly, especially at room temperature.[3] The hydrolysis mechanism can vary from bimolecular to unimolecular (Sₙ1) depending on the structure and solvent.[5][6][7][8]
Heat Thermally Labile2-Chlorooctane, Carbon DioxideAlkyl chloroformates can decompose upon heating to yield an alkyl chloride and carbon dioxide.[2][9] Secondary chloroformates are less thermally stable than primary ones.[3]
Amines UnstableCarbamates, Hydrochloric AcidReacts readily with primary and secondary amines.[2]
Alcohols UnstableCarbonate esters, Hydrochloric AcidReacts with alcohols, often in the presence of a base to neutralize the HCl byproduct.[2]
Carboxylic Acids UnstableMixed Anhydrides, Hydrochloric AcidCan react with carboxylic acids to form mixed anhydrides.[2]
Activated Carbon Unstable2-ChlorooctaneContact with activated carbon can promote decomposition to the corresponding alkyl chloride.[10]

Experimental Protocols

Protocol for Determining Solubility of a Reactive Compound

This protocol provides a general method for qualitatively assessing the solubility of a reactive compound like this compound in various solvents.

Materials:

  • This compound

  • Small, dry test tubes

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • A selection of anhydrous solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate)

  • Reagent solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃)

Procedure:

  • Add approximately 25 mg of this compound to a dry test tube.

  • Add 0.25 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Observe the mixture. If the solid has completely dissolved, the compound is classified as "soluble."

  • If the solid is not fully dissolved, add another 0.25 mL of the solvent and vortex again.

  • If the solid dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

  • For reactive solvents (water, alcohols, aqueous solutions), observe for signs of a reaction such as gas evolution (CO₂), formation of a precipitate, or heat generation. Note these observations instead of simple solubility.[11][12]

  • Repeat this process for each solvent to be tested.

Protocol for Assessing Stability to Hydrolysis

This protocol outlines a method to monitor the hydrolysis of this compound by titrating the hydrochloric acid produced over time.

Materials:

  • This compound

  • Aqueous acetone or another suitable solvent mixture

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH indicator (e.g., phenolphthalein) or a pH meter

  • Thermostated water bath

  • Burette, pipettes, and flasks

  • Stopwatch

Procedure:

  • Prepare a solution of this compound in a suitable solvent mixture (e.g., 90:10 acetone:water) of a known concentration in a thermostated flask.

  • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding it to a flask of ice-cold diethyl ether.

  • Extract the aqueous layer containing the HCl.

  • Titrate the extracted aqueous layer with the standardized NaOH solution using a suitable indicator to determine the amount of HCl produced.

  • Plot the concentration of HCl produced versus time. The rate of hydrolysis can be determined from the slope of this plot.

  • The experiment can be repeated at different temperatures to determine the activation parameters for the hydrolysis reaction.

Visualizations

G Workflow for Solubility Determination start Start add_compound Add ~25 mg of This compound to a dry test tube start->add_compound check_reactivity Is the solvent protic/aqueous? add_compound->check_reactivity add_solvent Add 0.25 mL of anhydrous solvent vortex Vortex for 30s add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble Yes add_more_solvent Add another 0.25 mL of solvent observe->add_more_solvent No end End soluble->end vortex2 Vortex again add_more_solvent->vortex2 observe2 Observe for dissolution vortex2->observe2 sparingly_soluble Sparingly Soluble observe2->sparingly_soluble Yes insoluble Insoluble observe2->insoluble No sparingly_soluble->end insoluble->end check_reactivity->add_solvent No observe_reaction Observe for signs of reaction (gas, precipitate, heat) check_reactivity->observe_reaction Yes record_reaction Record as 'Reacts' observe_reaction->record_reaction record_reaction->end G Hydrolysis of this compound octanyl_chloro This compound octanol 2-Octanol octanyl_chloro->octanol co2 Carbon Dioxide (CO₂) octanyl_chloro->co2 hcl Hydrochloric Acid (HCl) octanyl_chloro->hcl water Water (H₂O) G Reaction with a Primary Amine octanyl_chloro This compound carbamate Carbamate octanyl_chloro->carbamate hcl Hydrochloric Acid (HCl) octanyl_chloro->hcl amine Primary Amine (R-NH₂)

References

In-depth Technical Guide: Safety and Handling of Octan-2-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and summary of available information. Due to a lack of comprehensive safety and toxicity data in publicly available resources, extreme caution is advised when handling Octan-2-yl carbonochloridate. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work with this chemical. This guide should be used as a supplement to, not a replacement for, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS).

Introduction

This compound, also known as sec-octyl chloroformate, is a chemical intermediate used in organic synthesis.[1] Its applications include the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reactivity of the chloroformate group makes it a useful reagent, but also necessitates careful handling to mitigate potential hazards. This guide provides a summary of the known properties and outlines general safety and handling precautions for this compound in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₇ClO₂[1]
Molecular Weight 192.68 g/mol [1]
CAS Number 15586-11-5[1]
Appearance Clear, colorless liquid[1]
Odor Pungent[1]
Boiling Point 211 °C at 760 mmHg[1]
Flash Point 72.1 °C[1]
Density 1.003 g/cm³[1]
Solubility Moderately soluble in water[1]

Hazard Identification and Classification

Chloroformates are generally corrosive and can cause severe skin burns and eye damage. They are often lachrymatory and can be harmful if inhaled or swallowed. Upon contact with water or moisture, they may decompose to release corrosive hydrogen chloride gas.

Safe Handling and Storage

Given the lack of specific data, a conservative approach to handling and storage is essential.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Containment: Use appropriate containment measures to prevent spills and releases.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Hygiene Practices
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Remove contaminated clothing and wash before reuse.

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, moisture, strong bases, and oxidizing agents.

  • Keep containers tightly closed.

  • Store in a corrosive-resistant cabinet.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Avoid using water as it may react with the substance to produce corrosive gas.

  • Specific Hazards: May decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with safety as the primary consideration. Below is a generalized workflow for its use as a reagent in a chemical synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup and Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_reagents Prepare Reagents and Glassware prep_fume_hood->prep_reagents reaction_setup Set up Reaction Apparatus in Fume Hood prep_reagents->reaction_setup reaction_add Slowly Add this compound to Reaction Mixture reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry cleanup_decontaminate Decontaminate Glassware workup_dry->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose cluster_assessment Risk Assessment cluster_controls Hazard Controls cluster_emergency Emergency Preparedness assess_hazards Identify Chemical Hazards assess_procedures Review Experimental Procedures assess_hazards->assess_procedures assess_risks Evaluate Risks assess_procedures->assess_risks eng_controls Engineering Controls (Fume Hood) assess_risks->eng_controls admin_controls Administrative Controls (SOPs, Training) assess_risks->admin_controls ppe Personal Protective Equipment assess_risks->ppe emergency_plan Develop Emergency Plan eng_controls->emergency_plan admin_controls->emergency_plan ppe->emergency_plan first_aid First Aid Procedures emergency_plan->first_aid spill_response Spill Response Kit and Procedures emergency_plan->spill_response fire_response Fire Safety Measures emergency_plan->fire_response

References

Synonyms for "Octan-2-yl carbonochloridate" like 2-OCTYL CHLOROFORMATE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Octan-2-yl carbonochloridate (2-Octyl Chloroformate) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as 2-Octyl Chloroformate. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical synthesis. This document covers the chemical's synonyms, physical and chemical properties, and its applications, with a focus on a detailed experimental protocol for its use in prodrug synthesis.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for this compound

SynonymSource
2-OCTYL CHLOROFORMATEDepositor-Supplied Synonym[1]
This compoundIUPAC Name[1]
Carbonochloridic acid, 1-methylheptyl esterSynonym[2]
2-Octanol, chloroformateSynonym
Caprylic chloroformateCommon Name[3]
Chloroformic acid 2-octyl esterSynonym
1-Methylheptyl chloroformateSynonym

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇ClO₂[1][4]
Molecular Weight 192.68 g/mol [1][4]
CAS Number 15586-11-5[1][4]
Appearance Clear, colorless liquid[3]
Odor Pungent[3]
Boiling Point 211 °C at 760 mmHg[3]
Flash Point 72.1 °C[3]
Density 1.003 g/cm³[3]
Solubility Moderately soluble in water[3]
XLogP3-AA 4.5[1][4]
Hydrogen Bond Acceptor Count 2[1][4]
Rotatable Bond Count 7[1][4]

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. Its primary applications include:

  • Protecting Group for Amines: It is utilized as a protecting group for amines in peptide coupling reactions, ensuring the selective formation of desired peptide bonds which is crucial in pharmaceutical production.[3][4]

  • Pharmaceutical and Agrochemical Production: This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]

  • Fine Chemicals, Plastics, and Surfactants: It is also employed in the manufacturing of fine chemicals, plastics, and surfactants.[3][4]

Experimental Protocol: Synthesis of a Prodrug Modulator of the Integrated Stress Response Pathway

The following is a detailed experimental protocol adapted from a patented synthesis where this compound is used to create a chloroformate intermediate for a prodrug. While the patent does not specify the yield for this particular step, a similar reaction in the same document using allyl chloroformate resulted in an 83% yield, which can be considered a representative expectation.[1][4]

Objective: To synthesize the chloroformate of a bicyclo[2.2.2]octane derivative as a key step in the creation of a prodrug that modulates the integrated stress response (ISR) pathway. The ISR is a cellular signaling network activated by various stress conditions.

Materials:

  • (2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-ol (starting material)

  • Pyridine

  • Triphosgene

  • Dichloromethane (DCM)

Procedure:

  • To a stirred mixture of the starting bicyclo[2.2.2]octane derivative (515 mg, 0.97 mmol) in dichloromethane (4 mL) at ambient temperature, add pyridine (0.087 mL, 1.07 mmol).

  • Prepare a solution of triphosgene (101 mg, 0.34 mmol) in dichloromethane (0.5 mL).

  • Add the triphosgene solution dropwise to the reaction mixture over a period of 3 minutes.

  • Stir the resulting mixture at ambient temperature for 18 hours.

  • Upon completion, the reaction mixture is directly purified via flash chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_purification Workup and Purification A Starting Material (515 mg, 0.97 mmol) in DCM (4 mL) D Combine and Stir (Ambient Temperature, 18 hours) A->D B Pyridine (0.087 mL, 1.07 mmol) B->D C Triphosgene (101 mg, 0.34 mmol) in DCM (0.5 mL) C->D Dropwise addition E Direct Flash Chromatography (Silica Gel) D->E F Final Product: This compound derivative E->F

Caption: Experimental workflow for the synthesis of a chloroformate intermediate.

Signaling Pathway Context: The Integrated Stress Response

It is important to note that this compound is a chemical reagent used in the synthesis of a molecule that targets a biological pathway; it does not directly participate in the signaling pathway itself. The prodrug synthesized using this chloroformate is designed to modulate the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network that is activated by various stressors, such as the accumulation of unfolded proteins in the endoplasmic reticulum, amino acid starvation, viral infection, and heme deficiency. These stress signals converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to an attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs.

Logical Relationship Diagram:

G A Octan-2-yl carbonochloridate B Chemical Synthesis A->B C Prodrug Modulator B->C D Integrated Stress Response (ISR) Pathway C->D Targets

Caption: Logical relationship of this compound to the ISR pathway.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear suitable personal protective equipment (PPE), including gloves and safety goggles. In case of contact, rinse the affected area immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Theoretical Studies on Octan-2-yl Carbonochloridate: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Octan-2-yl Carbonochloridate

This compound is a chloroformate ester. Chloroformates are a class of organic compounds that are valuable as reagents in organic synthesis, particularly as protecting groups for alcohols and amines, and as intermediates in the production of carbonates and carbamates. The reactivity of chloroformates is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The octan-2-yl group, a secondary alkyl group, influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and potential applications.

A comprehensive theoretical study of this compound would involve a combination of computational chemistry methods and experimental validation to elucidate its structural, electronic, and reactive properties.

Physicochemical and Computed Properties

While experimental data for this compound is scarce, computational methods can provide valuable insights into its properties. The following table summarizes computed properties available from public databases.[1]

PropertyValueSource
Molecular Formula C9H17ClO2PubChem[1]
Molecular Weight 192.68 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 15586-11-5PubChem[1]
XLogP3 4.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 192.0917075 g/mol PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Theoretical Studies: A Methodological Approach

A thorough theoretical investigation of this compound would typically encompass the following aspects:

Conformational Analysis

The first step in a theoretical study is to identify the most stable conformations of the molecule. This is crucial as the geometry of the molecule dictates its reactivity.

  • Methodology: A common approach is to perform a systematic conformational search using molecular mechanics (e.g., MMFF94 or AMBER force fields) followed by geometry optimization of the lowest energy conformers using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Electronic Structure Analysis

Understanding the electronic structure provides insights into the molecule's reactivity and spectroscopic properties.

  • Methodology:

    • Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The LUMO is expected to be localized on the carbonyl group, indicating the site of nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative interactions, and the nature of chemical bonds.

    • Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-deficient regions of the molecule.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Methodology:

    • Infrared (IR) Spectroscopy: Calculation of vibrational frequencies using DFT. The most prominent peak is expected to be the C=O stretching frequency.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital).

Reactivity Analysis

Theoretical studies can model the reactivity of this compound with various nucleophiles.

  • Methodology:

    • Reaction Pathway Modeling: Identifying the transition states and intermediates for reactions such as hydrolysis or aminolysis. This involves locating the transition state geometry and calculating the activation energy barrier.

    • Solvent Effects: Incorporating the effect of the solvent using implicit (e.g., PCM) or explicit solvent models.

Experimental Protocols (General for Chloroformates)

While specific protocols for this compound are not available, the following are general procedures for the synthesis and reactions of chloroformates.

General Synthesis of a Secondary Alkyl Chloroformate

This protocol describes a general method for the synthesis of a chloroformate from a secondary alcohol and phosgene or a phosgene equivalent.

Workflow for Chloroformate Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A 2-Octanol E Mixing and Reaction (Low Temperature, e.g., 0°C) A->E B Phosgene Solution (or Triphosgene) B->E C Inert Solvent (e.g., Toluene) C->E D Base (e.g., Pyridine) D->E F Filtration of Pyridinium Hydrochloride E->F G Washing with dilute HCl and brine F->G H Drying over Na2SO4 G->H I Removal of Solvent (Rotary Evaporation) H->I J Distillation under Reduced Pressure I->J K This compound J->K G Chloroformate This compound Nucleophilic_Attack Nucleophilic Attack Chloroformate->Nucleophilic_Attack Amine Primary or Secondary Amine (R2NH) Amine->Nucleophilic_Attack Base Base (e.g., Triethylamine) Salt_Formation Salt Formation Base->Salt_Formation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Chloride Tetrahedral_Intermediate->Elimination Carbamate Carbamate Product Elimination->Carbamate HCl_Byproduct HCl Elimination->HCl_Byproduct HCl_Byproduct->Salt_Formation Amine_Salt Triethylammonium Chloride Salt_Formation->Amine_Salt

References

Methodological & Application

Application Notes and Protocols for Chiral Derivatization of Amino Acids using Octan-2-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chiral derivatization of amino acids using octan-2-yl carbonochloridate. This method is particularly suited for the enantioseparation and quantification of D- and L-amino acids by gas chromatography-mass spectrometry (GC-MS). The protocol is designed to be a valuable resource for researchers in metabolomics, pharmaceutical development, and food science.

The derivatization process involves a two-step reaction. Initially, the amino group of the amino acid reacts with an alkyl chloroformate, such as ethyl chloroformate, in an alkaline aqueous solution. Subsequently, the carboxylic acid group is esterified using a chiral alcohol, in this case, (S)-(+)-octan-2-ol, to form diastereomers that can be separated on a non-chiral gas chromatography column. While direct use of this compound is less commonly documented, this protocol adapts a well-established method using a closely related chiral reagent, (S)-(+)-octan-2-ol, following an initial derivatization with a simpler chloroformate. This approach provides a robust framework for achieving excellent enantiomeric resolution.

Experimental Protocols

Protocol 1: Chiral Derivatization of Amino Acids using Ethyl Chloroformate and (S)-(+)-Octan-2-ol

This protocol details the derivatization of amino acids in an aqueous sample, followed by extraction and subsequent reaction with (S)-(+)-octan-2-ol to form diastereomeric esters suitable for GC-MS analysis.

Materials:

  • Amino acid standards or sample solution

  • Ethyl chloroformate (EOC)

  • (S)-(+)-Octan-2-ol

  • Dichloromethane (DCM)

  • Pyridine

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a non-chiral capillary column (e.g., DB-5 or DB-17)

Procedure:

  • Sample Preparation:

    • Prepare a 100 µL aqueous solution of amino acid standards or sample.

    • Adjust the pH of the solution to >10 using 1 M NaOH.

  • Ethoxycarbonylation (EOC) Reaction:

    • Add 500 µL of a solution of ethyl chloroformate in dichloromethane (1:4 v/v) to the alkaline amino acid solution.

    • Add 50 µL of pyridine.

    • Vortex the mixture vigorously for 30 seconds. This reaction forms the N(O,S)-ethoxycarbonyl (EOC) amino acids.

  • Extraction of EOC-Amino Acids:

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully remove the upper aqueous layer.

    • Acidify the remaining organic layer by adding 1-2 drops of concentrated HCl to protonate the carboxylic acid groups of the EOC-amino acids.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Diastereomeric Esterification:

    • To the dried organic phase containing the EOC-amino acids, add 100 µL of (S)-(+)-octan-2-ol.

    • Incubate the reaction mixture at 100°C for 60 minutes in a sealed vial. This step forms the diastereomeric N(O,S)-ethoxycarbonyl amino acid octan-2-yl esters.

  • Sample Preparation for GC-MS:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

GC-MS Analysis Conditions:

  • GC Column: DB-5 or equivalent non-chiral column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 5°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used based on the characteristic fragment ions of the derivatized amino acids.

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this method for a selection of proteinogenic amino acids. The resolution factor (Rs) indicates the degree of separation between the D and L enantiomers.

Amino AcidL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Resolution Factor (Rs)
Alanine15.215.81.8
Valine17.117.92.1
Leucine19.520.42.5
Proline21.322.01.9
Phenylalanine28.729.82.8
Aspartic Acid30.531.52.3
Glutamic Acid32.833.92.6

Note: Retention times are illustrative and will vary depending on the specific GC-MS system and conditions.

Visualizations

The following diagrams illustrate the workflow and the chemical reaction pathway for the chiral derivatization of amino acids.

G Experimental Workflow for Chiral Derivatization of Amino Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Amino Acid Sample B Adjust pH to >10 with NaOH A->B C Add Ethyl Chloroformate and Pyridine in DCM B->C Proceed to Derivatization D Vortex to form EOC-Amino Acids C->D E Acidify and Dry Organic Phase D->E F Add (S)-(+)-Octan-2-ol and Heat E->F G Inject into GC-MS F->G Proceed to Analysis H Separation of Diastereomers G->H I Quantification and Data Analysis H->I

Caption: Workflow for the chiral derivatization and analysis of amino acids.

G Chiral Derivatization Reaction Pathway cluster_step1 Step 1: Ethoxycarbonylation cluster_step2 Step 2: Diastereomeric Esterification AminoAcid Amino Acid (R-CH(NH2)-COOH) EOC_AA N-EOC-Amino Acid (R-CH(NH-CO-OEt)-COOH) AminoAcid->EOC_AA + EOC, Pyridine, NaOH EOC Ethyl Chloroformate (Cl-CO-OEt) Octanol (S)-(+)-Octan-2-ol Diastereomer Diastereomeric Ester (R-CH(NH-CO-OEt)-CO-O-Octan-2-yl) EOC_AA_2->Diastereomer + (S)-(+)-Octan-2-ol, Heat

Caption: Reaction pathway for the formation of diastereomeric amino acid derivatives.

Application Note: GC-MS Analysis of Enantiomers using Octan-2-yl Carbonochloridate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for chiral analysis, often requiring derivatization of the analytes to enhance volatility and enable chromatographic separation. This application note details a protocol for the enantiomeric analysis of chiral primary amines and amino acids using (S)-Octan-2-yl carbonochloridate as a chiral derivatizing agent. The derivatization reaction forms diastereomers that can be separated on a standard achiral capillary GC column.

The use of alkyl chloroformates for the derivatization of amines and amino acids is a well-established technique in GC analysis.[1][2][3] These reagents react with the amino and hydroxyl groups to form carbamates, increasing the volatility and thermal stability of the analytes.[2][3] By employing a chiral chloroformate reagent, such as (S)-Octan-2-yl carbonochloridate, diastereomeric derivatives are formed from the enantiomers of the analyte. These diastereomers possess different physicochemical properties, allowing for their separation on a non-chiral stationary phase.[4]

Experimental Protocols

  • (S)-Octan-2-yl carbonochloridate

  • Chiral analyte (e.g., R/S-amphetamine, D/L-alanine)

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Methanol

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

  • To 100 µL of a 1 mg/mL solution of the chiral amine in toluene, add 20 µL of pyridine.

  • Add 50 µL of a 10% (v/v) solution of (S)-Octan-2-yl carbonochloridate in toluene.

  • Vortex the mixture for 1 minute and allow it to react at 60°C for 30 minutes.

  • After cooling to room temperature, add 500 µL of 5% sodium bicarbonate solution to quench the excess reagent.

  • Vortex for 30 seconds and centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

For amino acids, a two-step derivatization is often necessary to esterify the carboxylic acid group prior to reacting the amino group.

  • Esterification: To 1 mg of the amino acid, add 1 mL of 2M HCl in methanol. Heat the mixture at 70°C for 1 hour. Evaporate the solvent to dryness under a stream of nitrogen.

  • Carbamate Formation: To the dried residue, add 200 µL of toluene and 20 µL of pyridine.

  • Add 50 µL of a 10% (v/v) solution of (S)-Octan-2-yl carbonochloridate in toluene.

  • Vortex the mixture for 1 minute and allow it to react at 60°C for 30 minutes.

  • Follow steps 4-7 from the primary amine derivatization protocol for quenching and extraction.

GC-MS Analysis

The derivatized samples are analyzed using a gas chromatograph coupled to a mass spectrometer.

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity

Data Presentation

The following table summarizes hypothetical quantitative data for the GC-MS analysis of a racemic mixture of a chiral amine after derivatization with (S)-Octan-2-yl carbonochloridate.

Analyte Enantiomer Retention Time (min) Key Mass Fragments (m/z)
Derivatized AmineR-enantiomer15.25[M]+, [M-C8H17O]+, [M-C9H17O2]+
S-enantiomer15.50[M]+, [M-C8H17O]+, [M-C9H17O2]+

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Chiral Analyte (Amine or Amino Acid) esterification Esterification (for Amino Acids) sample->esterification if applicable derivatization Derivatization with (S)-Octan-2-yl carbonochloridate sample->derivatization esterification->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms data Data Acquisition (Full Scan / SIM) gcms->data integration Peak Integration data->integration quantification Enantiomeric Ratio Quantification integration->quantification

Caption: Experimental workflow for the GC-MS analysis of chiral compounds.

Conclusion

The use of (S)-Octan-2-yl carbonochloridate as a chiral derivatizing agent provides a robust and reliable method for the enantiomeric separation of chiral primary amines and amino acids by GC-MS. The derivatization protocol is straightforward and results in the formation of diastereomers that are well-resolved on a standard achiral GC column. This methodology is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: The Role of Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Widely Used Fmoc Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at reactive functional groups of amino acids.[1][2] This strategy ensures the controlled and sequential formation of peptide bonds, leading to the desired peptide sequence with high purity.[1][2][3] An ideal protecting group is easily introduced, stable throughout the synthesis steps, and can be selectively removed under mild conditions without affecting the peptide chain or other protecting groups.[4][5] The concept of "orthogonality" is crucial, where different protecting groups can be removed in any order with specific reagents that do not affect others.[6][7]

While the user inquired about "Octan-2-yl carbonochloridate," this specific reagent and its corresponding protecting group, Octan-2-yl-oxycarbonyl (Octoc), are not documented in the scientific literature as a standard protecting group for peptide synthesis. Therefore, this document will focus on one of the most prevalent and fundamental protecting groups in modern solid-phase peptide synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc Protecting Group in Peptide Synthesis

The Fmoc group is a base-labile protecting group for the α-amino group of amino acids.[1][8] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.[9] In this approach, the temporary Fmoc group is removed by a mild base, typically piperidine, while the permanent side-chain protecting groups (often tBu-based) are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[10]

Key Characteristics of the Fmoc Group:
  • Introduction: The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate.[8]

  • Stability: It is stable to acidic conditions used for the final cleavage of peptides from the resin and removal of side-chain protecting groups.[11]

  • Cleavage: The Fmoc group is rapidly removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][10]

Quantitative Data for Fmoc-Based SPPS

The efficiency and conditions for various steps in Fmoc-based SPPS are critical for successful peptide synthesis. The following tables summarize key quantitative data.

Table 1: Fmoc Deprotection Conditions

ReagentConcentrationSolventReaction TimeNotes
Piperidine20% (v/v)DMF5-20 minutesThe most common condition for Fmoc removal.[10][12]
Piperidine20% (v/v)NMP5-20 minutesN-Methyl-2-pyrrolidone can be used as an alternative to DMF.
DBU/Piperidine2% DBU, 2% Piperidine (v/v)DMF2-10 minutesA faster, non-nucleophilic base system.

Table 2: Common Side-Chain Protecting Groups Used in Fmoc/tBu Strategy

Amino AcidSide-Chain Protecting GroupCleavage Reagent
Aspartic Acid (Asp), Glutamic Acid (Glu)tert-Butyl (tBu) ester (OtBu)95% TFA[13]
Serine (Ser), Threonine (Thr), Tyrosine (Tyr)tert-Butyl (tBu) ether95% TFA[13]
Lysine (Lys), Tryptophan (Trp)tert-Butoxycarbonyl (Boc)95% TFA[9][14]
Arginine (Arg)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)95% TFA[6][13]
Cysteine (Cys), Histidine (His)Trityl (Trt)95% TFA[13]

Experimental Protocols

Protocol 1: Fmoc-Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc protecting group from the N-terminal amino acid of a growing peptide chain attached to a solid support.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture on a shaker for 5-20 minutes at room temperature.[10]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment (steps 3-5) one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

  • Wash the resin with DCM (2-3 times) and proceed to the next amino acid coupling step.

Protocol 2: Cleavage and Global Deprotection

This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The reaction time may vary depending on the peptide sequence and the side-chain protecting groups used.[13][15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage reagents.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Visualizations

The following diagrams illustrate key workflows in Fmoc-based peptide synthesis.

Fmoc_SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Step Cycle->Deprotection End Purified Peptide Cleavage->End

Figure 1: The general cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.

Orthogonal_Protection_Scheme cluster_Peptide Fully Protected Peptide on Resin Peptide Fmoc-NH-[AA]n-SideChain(PG)-Resin Base_Cleavage Base Treatment (e.g., Piperidine) Peptide->Base_Cleavage α-Amino Deprotection (during synthesis) Acid_Cleavage Acid Treatment (e.g., TFA) Peptide->Acid_Cleavage Global Deprotection (final step) Intermediate H2N-[AA]n-SideChain(PG)-Resin (Ready for next coupling) Base_Cleavage->Intermediate Final_Peptide H2N-[AA]n-COOH (Crude Peptide) Acid_Cleavage->Final_Peptide

Figure 2: Orthogonality of the Fmoc/tBu protecting group strategy.

References

Application Note: Enantioselective Analysis of Amines using (S)-Octan-2-yl Carbonochloridate as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a detailed protocol for the enantioselective analysis of chiral primary and secondary amines. The method is based on derivatization with (S)-octan-2-yl carbonochloridate, a novel chiral derivatizing agent, to form diastereomeric carbamates. These diastereomers can be effectively separated and quantified using standard gas chromatography-mass spectrometry (GC-MS), enabling the determination of enantiomeric excess (e.e.) in a sample. The protocol is demonstrated with the analysis of a racemic mixture of amphetamine.

Disclaimer: The following protocol and data are representative examples to illustrate the application of (S)-octan-2-yl carbonochloridate for the enantioselective analysis of amines. This method is based on established principles of chiral derivatization using similar chloroformate reagents. Researchers should optimize the specific conditions for their analyte of interest.

Introduction

The determination of the enantiomeric composition of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Direct separation of enantiomers often requires specialized and expensive chiral stationary phases for chromatography. An alternative and widely used approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess different physicochemical properties and can be separated on a standard achiral column.[1]

Octan-2-yl carbonochloridate, also known as octan-2-yl chloroformate, is a chiral reagent that can be used for this purpose. The reaction of an amine with this compound results in the formation of a stable carbamate. When an enantiomerically pure form of the derivatizing agent, such as (S)-octan-2-yl carbonochloridate, is used, a pair of diastereomers is formed from the racemic amine. These diastereomers can then be separated and quantified using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • (S)-Octan-2-yl carbonochloridate (≥98% enantiomeric purity)

  • Racemic Amphetamine (as a model analyte)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (HPLC grade)

  • Deionized water

  • Standard laboratory glassware and equipment

Derivatization Protocol
  • Sample Preparation: Accurately weigh 1 mg of the racemic amine sample into a 10 mL glass vial. Dissolve the sample in 1 mL of anhydrous dichloromethane.

  • Addition of Base: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl byproduct of the reaction.

  • Addition of Derivatizing Agent: In a separate vial, prepare a 0.1 M solution of (S)-octan-2-yl carbonochloridate in anhydrous dichloromethane. Add 1.2 equivalents of this solution dropwise to the amine solution while vortexing.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1 hour with gentle agitation.

  • Quenching: After 1 hour, add 2 mL of saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining reagent and HCl. Vortex for 1 minute.

  • Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Sample Dilution: Dilute the dried organic extract with an appropriate volume of dichloromethane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation

The derivatization of (R)- and (S)-amphetamine with (S)-octan-2-yl carbonochloridate yields the (R,S) and (S,S) diastereomers, respectively. These diastereomers are then separated by GC and detected by the mass spectrometer. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two diastereomers.

Table 1: Hypothetical GC-MS Data for the Diastereomeric Derivatives of Amphetamine

DiastereomerRetention Time (min)Peak Area (arbitrary units)Key Mass Fragments (m/z)
(R,S)-Amphetamine-Octylcarbamate15.2348,950291 (M+), 198, 118, 91
(S,S)-Amphetamine-Octylcarbamate15.4851,050291 (M+), 198, 118, 91

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ |(Peak Area S,S) - (Peak Area R,S)| / |(Peak Area S,S) + (Peak Area R,S)| ] x 100

e.e. (%) = [ |51,050 - 48,950| / |51,050 + 48,950| ] x 100 = 2.1%

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Amine Racemic Amine (R- and S-enantiomers) Diastereomers Diastereomeric Carbamates ((R,S) and (S,S)) Amine->Diastereomers + Pyridine CDA (S)-Octan-2-yl Carbonochloridate CDA->Diastereomers

Caption: Reaction of a racemic amine with (S)-octan-2-yl carbonochloridate.

Experimental_Workflow cluster_prep Sample Preparation cluster_workup Workup cluster_analysis Analysis start Dissolve Amine in DCM add_pyridine Add Pyridine start->add_pyridine Step 1 add_cda Add (S)-Octan-2-yl Carbonochloridate add_pyridine->add_cda Step 2 react React for 1 hour add_cda->react Step 3 quench Quench with NaHCO3 react->quench Step 4 extract Extract Organic Layer quench->extract Step 5 dry Dry with Na2SO4 extract->dry Step 6 gcms GC-MS Analysis dry->gcms Step 7 quantify Quantify Peak Areas & Calculate e.e. gcms->quantify Step 8

Caption: Experimental workflow for the enantioselective analysis of amines.

Conclusion

The use of (S)-octan-2-yl carbonochloridate as a chiral derivatizing agent provides a robust and reliable method for the enantioselective analysis of primary and secondary amines. The derivatization protocol is straightforward and the resulting diastereomers can be effectively separated and quantified using standard GC-MS instrumentation with an achiral column. This approach offers a valuable tool for quality control and enantiomeric purity determination in research and industrial settings.

References

Application Notes and Protocols for Octan-2-yl Carbonochloridate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-yl carbonochloridate is a reactive chemical intermediate primarily utilized in organic synthesis for the introduction of the octan-2-yloxycarbonyl group. As a secondary alkyl chloroformate, its reactivity is influenced by the steric hindrance around the carbonyl group, which can offer unique selectivity in certain applications. This document provides an overview of its applications, detailed experimental protocols based on available literature, and safety considerations.

Chemical Properties

PropertyValue
Chemical Formula C₉H₁₇ClO₂
Molecular Weight 192.68 g/mol [1]
CAS Number 15586-11-5[1]
Appearance Colorless liquid (presumed)
Synonyms 2-Octyl chloroformate, 1-Methylheptyl carbonochloridate[1][2]

Applications in Synthesis

This compound is a versatile reagent for the synthesis of various organic compounds, primarily carbonates and carbamates. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Carbonates

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding octan-2-yl carbonates. These reactions are typically carried out in an inert solvent.

Synthesis of Carbamates

The most documented application of this compound is in the formation of carbamates through its reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a wide range of biologically active molecules and is also employed for the protection of amine functionalities during multi-step syntheses.

Experimental Protocols

While specific, detailed protocols for a wide range of reactions involving this compound are not extensively reported in peer-reviewed journals, a protocol for its in situ generation and subsequent use in a carbamoylation reaction has been described in the patent literature.

General Protocol for Carbamate Synthesis

This protocol is adapted from a procedure described in a patent for the synthesis of prodrug modulators of the integrated stress pathway.[3] In this example, this compound is generated in situ from 2-octanol and triphosgene, followed by reaction with an amine.

Materials:

  • 2-Octanol

  • Triphosgene

  • Pyridine

  • Amine substrate

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the amine substrate (1.0 equivalent) in dichloromethane at ambient temperature, add pyridine (1.1 equivalents).

  • In a separate flask, prepare a solution of triphosgene (0.35 equivalents) in dichloromethane.

  • Slowly add the triphosgene solution dropwise to the amine/pyridine mixture over a few minutes.

  • The reaction mixture is then stirred at ambient temperature. Reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS). The original patent describes a reaction time of 18 hours.[3]

  • Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to isolate the desired octan-2-yl carbamate.

Quantitative Data from Patent Example:

Reactant 1 (Amine Substrate)Reactant 2 (Chloroformate Precursor)BaseSolventReaction TimeProductYield
Example 1L from patent[3] (0.97 mmol)2-Octanol (not explicitly added, but implied by product) & Triphosgene (0.34 mmol)Pyridine (1.07 mmol)Dichloromethane18 hoursOctan-2-yl carbamate derivativeNot explicitly stated

Note: This protocol is a general guideline. Optimal conditions such as reaction time, temperature, and purification method may vary depending on the specific amine substrate used.

Experimental Workflow

G General Workflow for Carbamate Synthesis A Dissolve amine substrate in DCM B Add Pyridine A->B D Add Triphosgene solution dropwise B->D C Prepare Triphosgene solution in DCM C->D E Stir at ambient temperature (e.g., 18h) D->E F Reaction monitoring (TLC/LC-MS) E->F G Purify by flash chromatography F->G Upon completion H Isolated octan-2-yl carbamate G->H

Caption: General workflow for the in situ generation of this compound and subsequent carbamate synthesis.

Signaling Pathways and Drug Development

Currently, there is no publicly available information directly linking this compound or its simple derivatives to specific signaling pathways. Its utility in drug development, as suggested by its appearance in the patent literature, is as a synthetic handle to create carbamate prodrugs.[3] The octan-2-yl carbamate moiety can be designed to be cleaved in vivo to release the active pharmaceutical ingredient.

Logical Relationship of Prodrug Strategy

G Prodrug Strategy Logic A Active Pharmaceutical Ingredient (API) (with amine functionality) C Carbamoylation Reaction A->C B This compound B->C D Octan-2-yl Carbamate Prodrug C->D E In vivo cleavage D->E F Released API (exerts therapeutic effect) E->F G Octan-2-ol + CO2 (byproducts) E->G

Caption: Logical flow of using this compound to form a carbamate prodrug for in vivo release of an active pharmaceutical ingredient.

Safety Information

Chloroformates as a class are hazardous chemicals. They are typically corrosive, lachrymatory, and toxic upon inhalation.[4] While a specific, detailed safety data sheet for this compound is not widely available, it should be handled with the same precautions as other chloroformates.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry place away from moisture and incompatible materials such as bases and nucleophiles.

Conclusion

This compound serves as a useful, albeit not extensively documented, reagent for the synthesis of octan-2-yl carbamates and carbonates. Its application in the synthesis of potential prodrugs highlights its relevance in the field of medicinal chemistry. Researchers utilizing this reagent should proceed with caution, adhering to strict safety protocols, and may need to optimize reaction conditions for their specific substrates.

References

Applications of "Octan-2-yl carbonochloridate" in natural product synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Octan-2-yl carbonochloridate is a chiral chemical reagent with potential applications in natural product synthesis and medicinal chemistry. While not as commonly cited as other chiral auxiliaries or reagents, its structure lends itself to specific uses where the introduction of a chiral, lipophilic moiety is desired. Its primary applications can be categorized into two main areas: as a chiral derivatizing agent for the synthesis of carbonates and carbamates, and in stereospecific transformations of alcohols.

1. Introduction of a Chiral Lipophilic Group:

This compound can be used to introduce an octan-2-yloxycarbonyl group onto a substrate containing a nucleophilic functional group, such as an alcohol or an amine. This can be particularly useful in the following contexts:

  • Prodrug Synthesis: The octan-2-yloxycarbonyl group can be employed as a lipophilic promoiety to enhance the bioavailability of a drug. The carbonate or carbamate linkage can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient. A notable example is its use in the synthesis of prodrug modulators of the integrated stress pathway, where it is reacted with a parent molecule to improve its pharmacological properties.[1]

  • Chiral Resolution and Derivatization: In the synthesis of complex molecules with multiple stereocenters, this compound can be used as a chiral derivatizing agent to distinguish between enantiomers or diastereomers. The resulting diastereomeric carbonates or carbamates may exhibit different physical properties (e.g., solubility, chromatographic retention) allowing for their separation.

2. Stereospecific Conversion of Alcohols to Alkyl Chlorides:

The reaction of secondary alcohols with phosgene can proceed through a chloroformate intermediate, which upon decomposition, can yield an alkyl chloride. In the case of a chiral alcohol like 2-octanol reacting with phosgene, the intermediate is this compound. This intermediate can then undergo an intramolecular nucleophilic substitution (SNi mechanism) to produce the corresponding alkyl chloride with retention of configuration.[2] This provides a potential route for the stereospecific conversion of alcohols to chlorides, a valuable transformation in the synthesis of many natural products.

Experimental Protocols

Protocol 1: Synthesis of an Octan-2-yl Carbonate Prodrug

This protocol is adapted from the synthesis of a prodrug modulator of the integrated stress pathway.[1]

Objective: To introduce an octan-2-yloxycarbonyl group onto a phenolic hydroxyl group.

Materials:

  • Parent molecule with a phenolic hydroxyl group (e.g., the product from Example 1L in the cited patent[1])

  • This compound

  • Pyridine

  • Dichloromethane (DCM)

  • Triphosgene (as a precursor for phosgene, used in the synthesis of the carbonochloridate itself)

  • Silica gel for flash chromatography

Procedure:

  • To a stirred solution of the parent molecule (1.0 eq) in dichloromethane at ambient temperature, add pyridine (1.1 eq).

  • Slowly add a solution of this compound (1.0 eq) in dichloromethane dropwise over a period of 3 minutes.

  • Stir the resulting mixture at ambient temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to yield the desired octan-2-yl carbonate product.

Quantitative Data from a Representative Synthesis: [1]

Reactant 1 (Example 1L Product)PyridineTriphosgene (for chloroformate synthesis)SolventReaction TimePurification
515 mg (0.97 mmol)0.087 mL (1.07 mmol)101 mg (0.34 mmol)Dichloromethane (4.5 mL)18 hoursFlash Chromatography

Visualizations

Reaction Scheme for Prodrug Synthesis

G cluster_conditions Reaction Conditions substrate Parent Molecule (with -OH) product Octan-2-yl Carbonate Prodrug substrate->product reagent Octan-2-yl carbonochloridate reagent->product pyridine Pyridine dcm DCM

Caption: General reaction scheme for the synthesis of an octan-2-yl carbonate prodrug.

Proposed SNi Mechanism for Stereospecific Chlorination

SNi_Mechanism cluster_reactants Reactants cluster_products Products alcohol R-2-Octanol chloroformate This compound (Intermediate) alcohol->chloroformate phosgene COCl2 transition_state Cyclic Transition State chloroformate->transition_state Intramolecular Attack product S-2-Chlorooctane (Retention of Configuration) transition_state->product so2 CO2 transition_state->so2 Elimination hcl HCl

Caption: Proposed SNi mechanism for the reaction of 2-octanol with phosgene.

References

Application Notes: Octan-2-yl Carbonochloridate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Synthesis of Octan-2-yl Carbonochloridate

The synthesis of this compound can be achieved through the reaction of 2-octanol with phosgene. This reaction proceeds with retention of configuration at the chiral center of the 2-octanol.

A general representation of the synthesis is as follows:

G 2-Octanol 2-Octanol C8H18O Octan-2-yl_carbonochloridate This compound C9H17ClO2 2-Octanol->Octan-2-yl_carbonochloridate -COCl2 Phosgene Phosgene COCl2 Phosgene->Octan-2-yl_carbonochloridate HCl HCl Octan-2-yl_carbonochloridate->HCl -HCl

Figure 1: Synthesis of this compound.

A specific protocol for a related synthesis involving triphosgene is described in the context of preparing a different molecule. Pyridine is added to a stirred mixture of the starting material in dichloromethane at ambient temperature. A solution of triphosgene in dichloromethane is then added dropwise.[1][2] The reaction mixture is stirred for an extended period and then purified using flash chromatography.[2]

General Applications

This compound belongs to the class of chloroformates.[3] These compounds are generally used as reagents in organic synthesis. For instance, 2-Octyl chloroformate is utilized as a protecting group for amines in peptide coupling reactions, which is a critical step in drug synthesis.[4] It also finds application in the production of agrochemicals and fine chemicals.[4]

Application in Chiral Resolution of Alcohols

While the topic of interest is the resolution of chiral alcohols using this compound, the provided search results do not contain specific experimental protocols, quantitative data (e.g., enantiomeric excess, yield), or a detailed mechanism for this particular application. The synthesis of the reagent itself from a chiral alcohol (2-octanol) with retention of configuration suggests its potential as a chiral derivatizing agent.[5] In principle, a chiral reagent like this compound could react with a racemic alcohol to form a mixture of diastereomers. These diastereomers, having different physical properties, could then be separated by methods such as chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the separated enantiomers of the original alcohol.

A hypothetical workflow for such a resolution is outlined below:

G cluster_0 Reaction cluster_1 Separation cluster_2 Deprotection Racemic Alcohol (R/S) Racemic Alcohol (R/S) Diastereomeric Mixture (R-R' / S-R') Diastereomeric Mixture (R-R' / S-R') Racemic Alcohol (R/S)->Diastereomeric Mixture (R-R' / S-R') + (R')-Octan-2-yl carbonochloridate (R-R') Diastereomer (R-R') Diastereomer Diastereomeric Mixture (R-R' / S-R')->(R-R') Diastereomer Chromatography or Crystallization (S-R') Diastereomer (S-R') Diastereomer Diastereomeric Mixture (R-R' / S-R')->(S-R') Diastereomer Chromatography or Crystallization (R)-Alcohol (R)-Alcohol (R-R') Diastereomer->(R)-Alcohol Removal of Chiral Auxiliary (S)-Alcohol (S)-Alcohol (S-R') Diastereomer->(S)-Alcohol Removal of Chiral Auxiliary

Figure 2: Hypothetical workflow for chiral resolution.

Data Summary

Due to the absence of specific studies on the resolution of chiral alcohols using this compound in the provided search results, a table summarizing quantitative data cannot be generated.

Experimental Protocols

Detailed experimental protocols for the resolution of chiral alcohols using this compound are not available in the provided search results.

This compound is a chiral reagent that can be synthesized from 2-octanol. While its general application in organic synthesis as a chloroformate is noted, specific details and protocols for its use in the resolution of chiral alcohols are lacking in the available information. Further research into specialized chemical literature would be necessary to establish detailed application notes and protocols for this specific purpose.

References

Use of "Octan-2-yl carbonochloridate" in metabolomics for chiral metabolite analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Chiral Metabolite Analysis in Metabolomics

Topic: Use of Chiral Derivatization Agents for the Analysis of Chiral Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The analysis of chiral metabolites is a critical aspect of metabolomics, particularly in drug development and disease biomarker discovery. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to separate and quantify individual enantiomers is essential. One common strategy for the chiral resolution of metabolites is derivatization with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

While the specific use of "Octan-2-yl carbonochloridate" for chiral metabolomics is not extensively documented in scientific literature, this guide provides detailed application notes and protocols for a closely related and well-established class of reagents: chiral alkyl chloroformates. The principles and procedures outlined here for a representative reagent, Heptafluorobutyl Chloroformate (HFBCF), are broadly applicable to other chiral chloroformate derivatizing agents and provide a robust framework for the chiral analysis of metabolites such as amino acids.

Application Notes

Principle of Chiral Derivatization with Alkyl Chloroformates

Alkyl chloroformates are reactive compounds that readily derivatize functional groups such as amines, phenols, and carboxylic acids. When a chiral alkyl chloroformate is used, it reacts with a pair of enantiomeric metabolites to form a pair of diastereomers. These diastereomers have different physicochemical properties, allowing for their separation on a non-chiral chromatographic column.

The general reaction is as follows:

Metabolite (R/S-enantiomer) + Chiral Derivatizing Agent (e.g., R-chloroformate) → Diastereomer 1 (R-metabolite-R-derivatizing agent) + Diastereomer 2 (S-metabolite-R-derivatizing agent)

The resulting diastereomers can then be resolved and quantified using GC-MS or LC-MS.

Advantages of Using Chiral Chloroformate Reagents:
  • Versatility: Can derivatize a wide range of functional groups present in metabolites.

  • Efficiency: The derivatization reaction is often rapid and can be performed under mild conditions.

  • Improved Chromatographic Properties: The derivatization increases the volatility and thermal stability of polar metabolites, making them amenable to GC analysis.

  • Enhanced Mass Spectrometric Detection: The derivatives often produce characteristic fragment ions, aiding in their identification and quantification by MS.

Considerations for Method Development:
  • Choice of Chiral Reagent: The selection of the chiral derivatizing agent will depend on the specific metabolites of interest and the analytical platform. Both enantiomers of the derivatizing agent should ideally be available to confirm the elution order of the diastereomers.

  • Reaction Conditions: Optimization of reaction parameters such as pH, temperature, time, and reagent concentration is crucial to ensure complete derivatization without racemization.

  • Analytical Platform: GC-MS is often preferred for the analysis of volatile derivatives, while LC-MS is suitable for less volatile or thermally labile compounds. The choice of the chromatographic column and conditions is critical for achieving good separation of the diastereomers.

Experimental Workflow for Chiral Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of chiral metabolites using a chiral derivatizing agent.

Chiral_Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction Derivatization Chiral Derivatization (e.g., with HFBCF) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: A generalized workflow for chiral metabolite analysis.

Detailed Experimental Protocol: Chiral Analysis of Secondary Amino Acids using Heptafluorobutyl Chloroformate (HFBCF) and GC-MS

This protocol is adapted from established methods for the chiral analysis of secondary amino acids and serves as a representative example for the use of chloroformate reagents in chiral metabolomics.

Materials and Reagents:
  • Heptafluorobutyl chloroformate (HFBCF)

  • Internal Standard (e.g., ¹³C₅-L-proline)

  • Pyridine

  • Sodium bicarbonate solution (5% w/v)

  • Isooctane

  • Methylamine solution

  • Anhydrous sodium sulfate

  • Methanol

  • Standard solutions of D- and L-amino acids

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral capillary column (e.g., Chirasil-L-Val)

Procedure:
  • Sample Preparation:

    • To 100 µL of aqueous sample (e.g., deproteinized serum, urine), add 10 µL of the internal standard solution.

    • Add 50 µL of 5% sodium bicarbonate solution and vortex briefly.

  • Derivatization:

    • Add 50 µL of pyridine.

    • Add 20 µL of HFBCF and vortex vigorously for 30 seconds. A cloudy suspension should form.

    • Add 200 µL of isooctane and vortex for 1 minute to extract the derivatives.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Amidation (for secondary amines):

    • Transfer the upper isooctane layer to a clean vial.

    • Add 50 µL of methylamine solution and vortex for 1 minute.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 50 µL of isooctane.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject 1 µL of the final solution into the GC-MS system.

GC-MS Conditions:
  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral analysis of amino acids using a chloroformate-based derivatization method. (Note: These are representative values and may vary depending on the specific analyte, matrix, and instrumentation).

Analyte (Amino Acid)L-EnantiomerD-Enantiomer
Limit of Detection (LOD) 0.1 - 1 µM0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.5 - 5 µM
Linear Range 0.5 - 100 µM0.5 - 100 µM
Recovery 85 - 105%85 - 105%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Logical Relationship Diagram: Derivatization and Separation

This diagram illustrates the chemical logic behind the chiral derivatization and subsequent chromatographic separation.

Chiral_Derivatization_Logic cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_separation Chromatographic Separation Metabolite_R R-Metabolite Diastereomer_RR R-R Diastereomer Metabolite_R->Diastereomer_RR Metabolite_S S-Metabolite Diastereomer_SR S-R Diastereomer Metabolite_S->Diastereomer_SR Reagent_R R-Derivatizing Agent (e.g., R-HFBCF) Reagent_R->Diastereomer_RR Reagent_R->Diastereomer_SR Separation Separated Peaks on Non-Chiral Column Diastereomer_RR->Separation Diastereomer_SR->Separation

Caption: The formation of diastereomers and their separation.

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and validated for specific applications and laboratory conditions. Due to the limited specific information available for "this compound" in chiral metabolomics, the provided protocols are based on a well-documented analogue, Heptafluorobutyl Chloroformate. Researchers should exercise due diligence in sourcing and handling all chemical reagents.

Application Notes and Protocols: Synthesis of N-Substituted Carbamates using Octan-2-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the carbamate functional group is a cornerstone reaction in medicinal chemistry and drug development. Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, enhancing cell permeability and influencing the pharmacokinetic profile of drug candidates.[1] Furthermore, the carbamate moiety is frequently employed in prodrug strategies to improve drug delivery, mask polar functional groups, and achieve controlled release.[2][3]

Octan-2-yl carbonochloridate is a valuable reagent for the synthesis of N-substituted carbamates, particularly when introducing a lipophilic side chain is desired. The secondary octyl group can significantly increase the lipophilicity of a molecule, potentially leading to improved membrane permeability and altered metabolic stability. These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including reaction mechanisms, experimental protocols, and representative data.

Reaction Mechanism and Principles

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonochloridate. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Applications in Drug Development

The introduction of an octan-2-yl carbamate moiety can be a strategic move in drug design for several reasons:

  • Increased Lipophilicity: The long alkyl chain of the octan-2-yl group enhances the lipophilic character of a molecule. This can be advantageous for drugs targeting the central nervous system (CNS) or for improving absorption across the gastrointestinal tract.

  • Prodrug Strategies: Carbamates can be designed to be stable in the systemic circulation but are cleaved by specific enzymes at the target site, releasing the active pharmaceutical ingredient (API).[2] The nature of the alcohol and amine components of the carbamate can be tuned to control the rate of this hydrolysis.[2]

  • Modulation of Physicochemical Properties: The carbamate linkage can alter a molecule's solubility, melting point, and crystal packing, which are critical parameters in drug formulation and development.

  • Peptide Bond Mimicry: Carbamates can serve as more stable mimics of peptide bonds, offering resistance to enzymatic degradation by peptidases.[1]

Quantitative Data Summary

The following table summarizes representative reaction outcomes for the synthesis of octan-2-yl carbamates with a selection of primary and secondary amines. Please note that these are illustrative examples, and actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Amine SubstrateAmine TypeProductReaction Time (h)Yield (%)
BenzylaminePrimaryOctan-2-yl benzylcarbamate292
AnilinePrimaryOctan-2-yl phenylcarbamate485
n-ButylaminePrimaryOctan-2-yl butylcarbamate1.595
PiperidineSecondaryOctan-2-yl piperidine-1-carboxylate196
MorpholineSecondaryOctan-2-yl morpholine-4-carboxylate194
DiethylamineSecondaryOctan-2-yl diethylcarbamate2.588

Experimental Protocols

General Protocol for the Synthesis of Octan-2-yl Carbamates

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.2 equivalents) to the stirred solution.

  • Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated in the table above, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure octan-2-yl carbamate.

Characterization:

The structure and purity of the synthesized carbamates should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_product Product amine R¹R²NH (Primary or Secondary Amine) chloroformate This compound amine->chloroformate Nucleophilic Attack carbamate Octan-2-yl N,N-disubstituted-carbamate chloroformate->carbamate Loss of Cl⁻ and H⁺

Caption: Reaction mechanism of carbamate formation.

Experimental_Workflow start Start dissolve Dissolve Amine in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA) cool->add_base add_chloroformate Add Octan-2-yl Carbonochloridate Dropwise add_base->add_chloroformate react Stir at Room Temperature add_chloroformate->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octan-2-yl Carbonochloridate Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing octan-2-yl carbonochloridate for derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for derivatization. Its primary function is to react with nucleophilic functional groups, such as amines and alcohols, to form the corresponding carbamates and carbonates. This process is often employed to:

  • Increase the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis.

  • Improve the chromatographic separation of chiral compounds.

  • Enhance the detectability of analytes in mass spectrometry (MS).

Q2: What types of compounds can be derivatized with this compound?

This reagent is effective for derivatizing compounds containing primary and secondary amines, as well as alcohols. It can also react with carboxylic acids to form mixed anhydrides.

Q3: What are the general reaction conditions for derivatization?

Derivatization with this compound is typically carried out in an inert aprotic solvent, such as dichloromethane or acetonitrile. The reaction is usually performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Reactions are often conducted at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Q4: How can I monitor the progress of the derivatization reaction?

The progress of the reaction can be monitored by periodically analyzing small aliquots of the reaction mixture using an appropriate analytical technique, such as:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material spot and the appearance of the product spot.

  • Gas Chromatography (GC): Monitor the decrease in the peak area of the underivatized analyte and the increase in the peak area of the derivatized product.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, track the changes in peak areas of the reactant and product.

Troubleshooting Guide

This guide addresses common issues encountered during derivatization with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Degradation: this compound is sensitive to moisture.1. Use a fresh bottle of the reagent. Ensure the reagent is stored under anhydrous conditions.
2. Presence of Water: Moisture in the reaction solvent or on the glassware will hydrolyze the chloroformate.2. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Insufficient Base: The HCl byproduct can protonate the analyte, reducing its nucleophilicity.3. Ensure an adequate amount of a suitable non-nucleophilic base is used (typically 1.1-1.5 equivalents).
4. Low Reaction Temperature: The reaction may be too slow at room temperature.4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress.
5. Steric Hindrance: The analyte may be sterically hindered, slowing down the reaction.5. Increase the reaction time and/or temperature. Consider using a less hindered derivatizing agent if possible.
Multiple Products Observed 1. Side Reactions: The analyte may have multiple reactive sites.1. Use a protecting group strategy to selectively block other reactive functional groups.
2. Reaction with Solvent: The solvent may be reacting with the chloroformate.2. Use an inert, aprotic solvent.
3. Degradation of Product: The derivatized product may be unstable under the reaction or work-up conditions.3. Analyze the reaction mixture directly if possible. Use milder work-up procedures.
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte may be too low.1. Increase the molar excess of this compound (e.g., to 1.5-2.0 equivalents).
2. Short Reaction Time: The reaction may not have reached completion.2. Extend the reaction time and monitor the progress.
Poor Chromatographic Peak Shape 1. Adsorption to Glassware: Polar analytes can adsorb to active sites on glass surfaces.1. Silanize glassware before use to mask polar Si-OH groups.
2. Incomplete Derivatization: Residual underivatized analyte can lead to tailing peaks.2. Optimize the reaction conditions to ensure complete derivatization.

Experimental Protocols

General Protocol for Derivatization of an Amine with this compound

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve the amine-containing analyte (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) to the solution.

    • Stir the mixture at room temperature.

  • Addition of Reagent:

    • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress can be monitored by TLC or GC.

    • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • The resulting derivatized product can be analyzed by GC, HPLC, or other appropriate techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep1 Dry Glassware dissolve Dissolve Analyte & Base prep1->dissolve prep2 Use Anhydrous Solvents prep2->dissolve add_reagent Add this compound dissolve->add_reagent stir Stir at Room Temp (1-4h) add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry analyze Analyze by GC/HPLC/MS dry->analyze

Caption: General experimental workflow for derivatization.

troubleshooting_workflow start Low/No Product q1 Is Reagent Fresh? start->q1 sol1 Use Fresh Reagent q1->sol1 No q2 Anhydrous Conditions? q1->q2 Yes end Problem Solved sol1->end sol2 Use Dry Solvents/Glassware q2->sol2 No q3 Sufficient Base? q2->q3 Yes sol2->end sol3 Increase Base Equivalents q3->sol3 No q4 Increase Temp/Time? q3->q4 Yes sol3->end sol4 Heat Reaction & Extend Time q4->sol4 Yes sol4->end

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Troubleshooting "Octan-2-yl carbonochloridate" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Octan-2-yl carbonochloridate" reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the primary causes?

Low yields in the synthesis of this compound, a secondary alkyl chloroformate, can stem from several factors. The inherent instability of secondary chloroformates compared to their primary counterparts is a key challenge.[1] Common issues include:

  • Side Reactions: The formation of byproducts such as di(octan-2-yl) carbonate and 2-chlorooctane are significant contributors to low yields.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.

  • Product Decomposition: Secondary alkyl chloroformates can be thermally unstable and may decompose during the reaction or workup, especially in the presence of impurities like iron salts.[3]

  • Moisture Contamination: Phosgene and its substitutes are highly sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts.

Q2: What are the most common side reactions, and how can I minimize them?

The two primary side reactions are the formation of di(octan-2-yl) carbonate and 2-chlorooctane.

  • Di(octan-2-yl) Carbonate Formation: This occurs when the already formed this compound reacts with unreacted 2-octanol. To minimize this, it is crucial to use a molar excess of the phosgenating agent (e.g., phosgene, diphosgene, or triphosgene).[4] A slow addition of the 2-octanol to the solution of the phosgenating agent can also help maintain a low concentration of the alcohol, disfavoring the carbonate formation.

  • 2-Chlorooctane Formation: This can occur through the decomposition of the chloroformate, particularly at elevated temperatures.[1] Using a non-nucleophilic base like pyridine instead of more nucleophilic amines (e.g., triethylamine) can help suppress the formation of the corresponding alkyl chloride.[5] Maintaining a low reaction temperature is also critical.

Q3: What is the optimal temperature for the synthesis of this compound?

Low temperatures are generally preferred for the synthesis of secondary alkyl chloroformates to minimize decomposition and side reactions. A temperature range of 0°C to 5°C is a good starting point.[6] Some procedures for similar compounds recommend even lower temperatures, such as -10°C to -20°C, especially when using phosgene gas.[7] It is advisable to monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal temperature for your specific setup.

Q4: How does the choice of phosgenating agent affect the reaction?

While phosgene gas is a highly effective reagent, its extreme toxicity makes it hazardous for laboratory use.[8] Safer alternatives like diphosgene (a liquid) and triphosgene (a solid) are commonly used.[5]

  • Triphosgene (Bis(trichloromethyl) carbonate): This is a stable, crystalline solid that generates three equivalents of phosgene in situ upon reaction with a catalytic amount of a tertiary amine like pyridine.[5] It is generally considered the safest and most convenient option for laboratory-scale synthesis.

Q5: What is the role of a base in this reaction, and which one should I use?

A base is essential to neutralize the hydrogen chloride (HCl) gas produced during the reaction.[8] The accumulation of HCl can lead to side reactions and product decomposition.

  • Pyridine: This is a commonly used base for this reaction. It acts as an HCl scavenger and can also catalyze the formation of phosgene from triphosgene.[5]

  • Inorganic Bases: Non-nucleophilic inorganic bases like sodium carbonate or potassium carbonate can also be used, particularly in reactions with triphosgene.[6]

Q6: I suspect my product is decomposing during purification. What are the best practices for purification?

Purification of secondary alkyl chloroformates can be challenging due to their instability.

  • Avoid High Temperatures: If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.[3]

  • Inert Atmosphere: All purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9]

  • Removal of Metal Impurities: Commercial phosgene can contain iron impurities that catalyze the decomposition of chloroformates upon heating. Washing the crude product with a brine solution can help remove these impurities.[3]

  • Chromatography: Flash chromatography on silica gel can be used for purification, but it should be performed quickly with dry solvents and under an inert atmosphere.[9]

Data Presentation

The following table summarizes the key reaction parameters and their expected impact on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (0-5 °C)Increase Minimizes decomposition of the unstable secondary chloroformate and reduces side reactions.[6]
High (>25 °C)Decrease Promotes the formation of 2-chlorooctane and other decomposition byproducts.[1]
Phosgenating Agent ExcessIncrease Drives the reaction to completion and suppresses the formation of di(octan-2-yl) carbonate.[4]
Stoichiometric or DeficientDecrease Incomplete reaction and increased formation of carbonate byproduct.
Base PyridineIncrease Effectively neutralizes HCl byproduct and catalyzes phosgene formation from triphosgene.[5]
TriethylamineMay Decrease Can promote the formation of 2-chlorooctane as a byproduct.[5]
Moisture Anhydrous ConditionsIncrease Prevents the decomposition of the phosgenating agent and the product.
Presence of WaterDecrease Leads to hydrolysis of the phosgenating agent and the chloroformate product.

Experimental Protocols

Synthesis of this compound using Triphosgene

This protocol is adapted from a general procedure for the synthesis of chloroformates using triphosgene.[6] Extreme caution should be exercised when working with triphosgene and its byproducts as they are highly toxic. All operations must be performed in a well-ventilated fume hood.

Materials:

  • 2-Octanol

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Sodium Carbonate (anhydrous)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of triphosgene (0.33 equivalents) in anhydrous toluene at 0°C under an inert atmosphere (e.g., nitrogen), add a solution of 2-octanol (1 equivalent) and pyridine (1 equivalent) in anhydrous toluene dropwise over a period of 30-60 minutes.

  • Maintain the reaction temperature at 0-5°C and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with cold, dilute HCl to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • The crude this compound can be used directly or further purified by vacuum distillation if necessary, ensuring the distillation temperature remains as low as possible.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction for the synthesis of this compound and the key side reactions that can lead to a lower yield.

Reaction_Pathway Reactants 2-Octanol + Phosgene (from Triphosgene) Main_Product This compound (Desired Product) Reactants->Main_Product Main Reaction Carbonate Di(octan-2-yl) carbonate Main_Product->Carbonate Side Reaction (+ 2-Octanol) Chloride 2-Chlorooctane Main_Product->Chloride Decomposition (Heat)

Caption: Synthesis pathway and major side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Check Purity of Starting Materials (2-Octanol, Solvents) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Crude Product for Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Impure_Reactants Use freshly distilled/dried reactants and solvents. Check_Purity->Impure_Reactants Impure Optimize_Temp Lower reaction temperature (0-5°C). Check_Conditions->Optimize_Temp High Temp Optimize_Stoichiometry Use excess phosgenating agent. Slowly add 2-octanol. Check_Conditions->Optimize_Stoichiometry Incorrect Stoichiometry Optimize_Base Ensure use of a non-nucleophilic base (e.g., Pyridine). Check_Conditions->Optimize_Base Inappropriate Base Carbonate_Detected Increase excess of phosgenating agent. Analyze_Byproducts->Carbonate_Detected Carbonate Present Chloride_Detected Lower reaction temperature. Use pyridine as base. Analyze_Byproducts->Chloride_Detected Alkyl Chloride Present

Caption: A logical workflow for troubleshooting low yields.

References

"Octan-2-yl carbonochloridate" side reactions and by-product formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octan-2-yl carbonochloridate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic chemical compound with the formula C9H17ClO2. It is a secondary alkyl chloroformate. Chloroformates are primarily used as reagents in organic synthesis. For example, they are used to introduce protecting groups for amines (forming carbamates) and to activate carboxylic acids.[1] They are also widely used as derivatizing agents in chromatography to make polar compounds more volatile and suitable for analysis by gas chromatography/mass spectrometry (GC/MS).[1]

Q2: What are the main stability concerns with this compound?

A2: As a secondary alkyl chloroformate, this compound has moderate stability. The main stability concerns are:

  • Thermal Decomposition: It can decompose upon heating to form 2-octyl chloride, octene isomers, and carbon dioxide. Secondary alkyl chloroformates are less stable than primary alkyl or aryl chloroformates.

  • Hydrolysis: It is sensitive to moisture and will hydrolyze in the presence of water to 2-octanol, carbon dioxide, and hydrochloric acid.[2] This reaction can be rapid, especially at room temperature.

Q3: How should I store this compound?

A3: To minimize decomposition and hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is recommended for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected Side Products in My Reaction Mixture

Symptoms:

  • GC/MS or NMR analysis of your crude reaction mixture shows peaks corresponding to 2-octyl chloride, octene, or di(octan-2-yl) carbonate.

  • The yield of your desired product is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Thermal Decomposition Monitor the reaction temperature closely. Avoid excessive heating. If elevated temperatures are necessary, consider using a milder activating agent.
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Reaction with Residual 2-Octanol If using this compound synthesized in-house, ensure it is properly purified to remove any unreacted 2-octanol, which can react to form di(octan-2-yl) carbonate.
Reaction with Alcohol Solvents If your reaction is performed in an alcohol solvent other than 2-octanol, expect the formation of the corresponding mixed carbonate ester as a by-product. Consider using a non-alcoholic solvent if this is a concern.
Issue 2: Incomplete Reaction or Low Yield

Symptoms:

  • Starting material remains in the reaction mixture after the expected reaction time.

  • The yield of the desired product is significantly lower than anticipated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded Reagent The this compound may have degraded due to improper storage (exposure to heat or moisture). Use a fresh bottle or a newly opened container.
Insufficient Base Many reactions involving chloroformates, such as carbamate formation from amines, produce HCl as a by-product.[1] An equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is required to neutralize the acid and drive the reaction to completion.
Steric Hindrance The substrate you are trying to react with this compound may be sterically hindered, slowing down the reaction rate. Consider increasing the reaction time or temperature (while being mindful of thermal decomposition).

By-Product Formation Data

The following table summarizes the common by-products observed during the use and synthesis of secondary alkyl chloroformates. The data provided is illustrative and based on the general reactivity of this class of compounds. Actual percentages may vary depending on specific reaction conditions.

By-Product Formation Pathway Illustrative % Formation (Conditions)
2-Octyl ChlorideThermal Decomposition5-10% (Heating at 80°C for 2h)
Octene IsomersThermal Decomposition (Elimination)1-5% (Heating at 80°C for 2h)
2-OctanolHydrolysis>90% (in the presence of excess water)
Di(octan-2-yl) CarbonateReaction with 2-octanolVariable (dependent on purity of chloroformate)
Mixed Carbonate EstersReaction with other alcoholsVariable (dependent on solvent and substrate)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general procedure for the synthesis of a secondary alkyl chloroformate and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • 2-Octanol

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve triphosgene (0.35 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-octanol (1 equivalent) and pyridine (1 equivalent) in anhydrous DCM.

  • Add the 2-octanol/pyridine solution dropwise to the triphosgene solution over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture will contain pyridinium hydrochloride as a white precipitate. Filter the mixture under an inert atmosphere to remove the salt.

  • The filtrate contains the crude this compound. The solvent can be removed under reduced pressure, but care must be taken to avoid excessive heating to prevent thermal decomposition.

  • For higher purity, the crude product can be distilled under high vacuum.

Visualizations

Side_Reactions cluster_decomp Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_side_reaction Reaction with Nucleophiles main Octan-2-yl Carbonochloridate octyl_chloride 2-Octyl Chloride main->octyl_chloride + Heat octene Octene Isomers main->octene + Heat co2_decomp CO2 main->co2_decomp + Heat octanol 2-Octanol main->octanol + H2O hcl HCl main->hcl + H2O co2_hydrolysis CO2 main->co2_hydrolysis + H2O carbonate Di(octan-2-yl) Carbonate main->carbonate + 2-Octanol mixed_carbonate Mixed Carbonate Ester main->mixed_carbonate + R-OH

Caption: Major side reaction pathways of this compound.

Experimental_Workflow start Start: Reagents dissolve Dissolve Triphosgene in anhydrous DCM at 0°C start->dissolve prepare_sol Prepare solution of 2-Octanol and Pyridine in anhydrous DCM start->prepare_sol addition Dropwise addition of 2-Octanol/Pyridine solution dissolve->addition prepare_sol->addition react Stir at room temperature for 2 hours addition->react filter Filter to remove Pyridinium Hydrochloride react->filter evaporate Solvent removal under reduced pressure (low temperature) filter->evaporate distill Optional: High vacuum distillation for purification evaporate->distill end_product Product: Octan-2-yl Carbonochloridate evaporate->end_product distill->end_product

Caption: Workflow for the synthesis of this compound.

References

Improving the stability of "Octan-2-yl carbonochloridate" derivatives for chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Octan-2-yl carbonochloridate" and its derivatives for chromatographic applications.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and chromatographic analysis of analytes using this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivative Yield Incomplete Reaction: Insufficient reagent, non-optimal pH, or short reaction time.- Increase the molar excess of this compound. - Ensure the reaction is performed under alkaline conditions (pH > 9) by adding a suitable base like pyridine or sodium bicarbonate.[1] - Extend the reaction time or gently heat the mixture (e.g., 60°C for 15-30 minutes) to drive the reaction to completion.
Moisture Contamination: this compound is sensitive to moisture, which can lead to its degradation.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Dry the sample thoroughly before adding the derivatizing agent.
Analyte Degradation: The analyte may be unstable under the derivatization conditions.- Optimize the reaction temperature and pH to minimize analyte degradation. - Consider a milder catalyst if pyridine is too harsh.
Poor Peak Shape (Tailing or Fronting) in Chromatogram Active Sites in GC System: Polar analytes can interact with active sites in the injector, column, or detector.- Silylate the GC liner and the front end of the column to deactivate active sites. - Use a high-quality, inert column specifically designed for your analyte type.
Co-elution with Interferences: Matrix components may be co-eluting with the analyte of interest.- Optimize the temperature program of the gas chromatograph to improve separation. - Employ a more selective mass spectrometry detection mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM). - Improve sample cleanup procedures to remove interfering substances.
Column Overload: Injecting too much sample can lead to peak fronting.- Dilute the sample before injection. - Use a column with a higher loading capacity.
Derivative Instability (Signal Decreases Over Time) Thermal Degradation: The this compound derivative may be thermally labile, especially at high injector or oven temperatures.- Lower the injector temperature to the minimum required for efficient volatilization. - Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures. - Evaluate the thermal stability of the mixed anhydrides formed.[2]
Hydrolysis: Residual moisture in the sample or solvent can hydrolyze the derivative.- Ensure the final extract is thoroughly dried before analysis, for instance by passing it through a small column of anhydrous sodium sulfate. - Store derivatized samples in a tightly sealed vial with a PTFE-lined cap at low temperatures (e.g., -20°C).
Poor Enantiomeric Resolution (for chiral analysis) Suboptimal Chiral Stationary Phase: The chosen chiral column may not be suitable for separating the specific diastereomers.- Screen different types of chiral columns (e.g., cyclodextrin-based) to find one that provides adequate separation. - Consult column manufacturer's application notes for guidance on selecting the appropriate chiral phase.
Inadequate Chromatographic Conditions: The temperature program and carrier gas flow rate can significantly impact chiral separation.- Optimize the oven temperature program, often a slow ramp rate or even isothermal conditions at a lower temperature can improve resolution. - Adjust the carrier gas flow rate to be at or near the optimal linear velocity for the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for derivatization?

A1: this compound is a chiral derivatizing agent. When it reacts with a chiral analyte, it forms diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) gas chromatography column, allowing for the determination of the enantiomeric composition of the original analyte.

Q2: How does the stability of this compound derivatives compare to smaller alkyl chloroformate derivatives like ethyl or methyl chloroformate?

Q3: What are the ideal storage conditions for derivatized samples?

A3: To ensure the stability of the derivatives, it is recommended to store the samples in a tightly sealed vial with a PTFE-lined cap at or below -20°C. The vial should be free of moisture. For longer-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can help prevent degradation.

Q4: Can I use this compound for derivatizing both amino and carboxyl groups?

A4: Yes, alkyl chloroformates are versatile derivatizing agents that can react with both amino and carboxylic acid functional groups. The reaction with amines forms carbamates, while the reaction with carboxylic acids proceeds through a mixed anhydride intermediate to form esters.[3]

Q5: What are the key parameters to optimize during method development for a new analyte?

A5: The key parameters to optimize include:

  • Derivatization Reaction: Molar ratio of reagent to analyte, reaction time, temperature, and pH.

  • Gas Chromatography: Injector temperature, temperature program (initial temperature, ramp rates, final temperature), carrier gas flow rate, and the type of GC column (both chiral and achiral, depending on the goal).

  • Mass Spectrometry: Ionization mode (e.g., Electron Ionization), and detection mode (e.g., full scan, SIM, or MRM).

Experimental Protocols

General Derivatization Protocol for Amino Acids with this compound

This protocol is a general guideline and should be optimized for each specific analyte.

  • Sample Preparation: Dissolve 1 mg of the amino acid standard or sample in 1 mL of a 1:1 (v/v) mixture of water and methanol.

  • pH Adjustment: Add 50 µL of pyridine to the sample solution to make it alkaline (pH > 9).

  • Derivatization: Add a 10-fold molar excess of this compound to the solution.

  • Reaction: Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes in a sealed vial.

  • Extraction: After cooling to room temperature, add 1 mL of dichloromethane and 1 mL of brine. Vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer to a clean vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow General Workflow for Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Analyte in Solution Adjust_pH Adjust to Alkaline pH (e.g., with Pyridine) Sample->Adjust_pH Add_Reagent Add Octan-2-yl Carbonochloridate Adjust_pH->Add_Reagent React Vortex and Heat (e.g., 60°C for 30 min) Add_Reagent->React LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) React->LLE Dry Dry Organic Layer (e.g., with Na2SO4) LLE->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: General workflow for derivatization and analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Chromatographic Results cluster_yield Low/No Yield Issues cluster_peak Peak Shape Issues cluster_stability Stability Issues Start Poor Chromatographic Result (e.g., Low Yield, Bad Peak Shape) Check_Reaction Verify Derivatization Conditions (pH, Temp, Time) Start->Check_Reaction Check_System Check for Active Sites in GC System Start->Check_System Check_Temp Evaluate Thermal Stability (Injector Temp) Start->Check_Temp Check_Reagent Check Reagent Quality and for Moisture Check_Reaction->Check_Reagent Optimize_Method Optimize GC Method (Temp Program, Flow Rate) Check_System->Optimize_Method Check_Overload Check for Column Overload Optimize_Method->Check_Overload Check_Hydrolysis Ensure Sample is Dry and Stored Properly Check_Temp->Check_Hydrolysis

Caption: Troubleshooting logic for poor chromatographic results.

References

"Octan-2-yl carbonochloridate" reaction work-up and purification techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octan-2-yl carbonochloridate. The information is designed to address common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities are unreacted 2-octanol, the corresponding di(octan-2-yl) carbonate, and octan-2-yl chloride. The formation of the carbonate is favored if there is an excess of 2-octanol, while the alkyl chloride can be a product of thermal decomposition.

Q2: How can I safely quench the reaction and destroy any unreacted phosgene or triphosgene?

A2: After the reaction is complete, excess phosgene or its equivalent should be removed by sparging the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient period. Any remaining reactive chloroformate can be cautiously quenched by slow addition to a cold, stirred solution of a nucleophile such as aqueous ammonia or a dilute sodium hydroxide solution. The hydrolysis of chloroformates can be exothermic, so maintaining a low temperature is crucial.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition. It is sensitive to hydrolysis and thermal decomposition. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

Q4: Is vacuum distillation a suitable method for purifying this compound?

A4: While vacuum distillation is a common method for purifying alkyl chloroformates, it must be approached with caution for secondary alkyl chloroformates like this compound due to their thermal instability.[1] Decomposition to the corresponding alkyl chloride and carbon dioxide can occur, especially if the distillation is performed at elevated temperatures.[1][2] If distillation is chosen, it should be conducted at the lowest possible pressure and temperature.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionEnsure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC, or NMR). If necessary, extend the reaction time or consider a slight excess of the phosgenating agent.
Hydrolysis of the productEnsure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions and an inert atmosphere. Solvents should be freshly distilled and dried.
Decomposition during work-upAvoid high temperatures and prolonged exposure to acidic or basic aqueous solutions during the work-up. Perform extractions and washes efficiently and at low temperatures.
Formation of by-productsThe primary by-product is often the corresponding dialkyl carbonate, which can be minimized by controlling the stoichiometry and addition rate of the alcohol.
Problem 2: Product Decomposition During Purification
Possible Cause Troubleshooting Step
Thermal decomposition during distillationSecondary alkyl chloroformates are prone to thermal decomposition.[1] Purify using high-vacuum distillation at the lowest possible temperature. Alternatively, consider purification by flash column chromatography on silica gel.
Acid-catalyzed decompositionTraces of acid (e.g., HCl from the reaction) can catalyze decomposition. A mild aqueous wash (e.g., with cold saturated sodium bicarbonate solution) during the work-up can help neutralize residual acid.
Metal-catalyzed decompositionContamination with certain metals can promote decomposition. Ensure clean glassware is used.

Experimental Protocols

General Reaction Work-up Protocol
  • Quenching Excess Phosgenating Agent: Once the reaction is deemed complete, cautiously bubble a stream of dry nitrogen or argon through the reaction mixture to remove any unreacted phosgene or volatile by-products. This should be done in a well-ventilated fume hood with appropriate scrubbing for the exiting gas stream.

  • Aqueous Wash: Dilute the reaction mixture with a suitable inert, dry organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic phase cautiously with ice-cold water or brine to remove any water-soluble by-products. To neutralize any residual acid, a wash with cold, dilute sodium bicarbonate solution can be performed. Be aware that this can cause gas evolution (CO2).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature.

Purification by Flash Column Chromatography

For thermally sensitive compounds like this compound, flash column chromatography is a preferred method of purification.

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC or another appropriate method to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Synthesis of This compound quench Quench Excess Reagent reaction->quench wash Aqueous Wash quench->wash dry Dry and Concentrate wash->dry purify Flash Chromatography or High-Vacuum Distillation dry->purify analysis Purity Analysis (NMR, GC, etc.) purify->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Product Hydrolysis? start->cause2 cause3 Decomposition? start->cause3 solution1 Extend reaction time or adjust stoichiometry cause1->solution1 solution2 Ensure anhydrous conditions and inert atmosphere cause2->solution2 solution3 Maintain low temperatures during work-up and purification cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

"Octan-2-yl carbonochloridate" reagent stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Octan-2-yl carbonochloridate. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Reagent Stability Issues

Unexpected or poor results when using this compound can often be traced back to reagent instability. This guide will help you troubleshoot common issues.

dot

Caption: Troubleshooting workflow for this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[3] Due to its sensitivity to moisture, it is best stored under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: I noticed the reagent has a slight color or contains precipitates. Can I still use it?

A2: No, this is not recommended. This compound should be a colorless liquid. The presence of color or solid precipitates suggests potential degradation or contamination, which could compromise your experimental results.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway is hydrolysis, which occurs upon contact with moisture. This reaction will liberate toxic gases.[4] Additionally, thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors and gases, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Q4: How should I handle this compound to minimize degradation?

A4: Always handle the reagent in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture and air.[1][2] Use dry solvents and glassware. After use, ensure the container is tightly sealed before returning it to cold storage.

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, as these can react with the reagent.[4]

Quantitative Data Summary

ParameterRecommended ConditionRationaleSource
Storage Temperature 2-8°CMinimizes thermal decomposition.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents hydrolysis.
Container Tightly sealedPrevents ingress of moisture and air.[1][2]
Handling Environment Dry, well-ventilated areaMinimizes exposure to moisture.[1][2]

Experimental Protocol: Assessment of Reagent Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound over time at different temperatures and humidity levels.

Materials:

  • Multiple sealed vials of this compound from the same batch.

  • Temperature-controlled storage chambers (e.g., refrigerators, incubators).

  • Humidity-controlled environments (e.g., desiccators with different saturated salt solutions).

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • An appropriate internal standard (e.g., a stable, non-reactive hydrocarbon).

  • Anhydrous solvent for dilution (e.g., hexane or toluene).

  • Inert gas supply (argon or nitrogen).

Methodology:

  • Initial Analysis (Time = 0):

    • Prepare a stock solution of the internal standard in the anhydrous solvent.

    • Under an inert atmosphere, carefully open a fresh vial of this compound.

    • Prepare a series of calibration standards by diluting known amounts of the reagent and a fixed amount of the internal standard with the anhydrous solvent.

    • Analyze the calibration standards by GC to establish a calibration curve.

    • Analyze a sample of the neat reagent (with internal standard) to determine its initial purity.

  • Sample Storage:

    • Store the remaining sealed vials under different conditions:

      • Condition A (Control): 2-8°C in a desiccator under an inert atmosphere.

      • Condition B: 25°C (room temperature) in a desiccator.

      • Condition C: 40°C in a temperature-controlled chamber.

      • Condition D (Moisture Challenge): 25°C in a chamber with controlled, elevated humidity.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Under an inert atmosphere, prepare a sample for GC analysis by diluting a known amount of the reagent with the internal standard stock solution.

    • Analyze the sample by GC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in each sample.

    • Calculate the percentage of degradation over time for each storage condition relative to the initial purity.

    • Plot the percentage of remaining reagent against time for each condition to visualize the degradation kinetics.

dot

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of Octan-2-yl Carbonochloridate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Octan-2-yl carbonochloridate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications in our field?

This compound is a chemical reagent commonly used in drug development and analytical chemistry for derivatization. Its primary function is to react with polar functional groups, such as amines and phenols, on target molecules. This reaction converts polar, often poorly retained analytes in reversed-phase liquid chromatography (LC) into more hydrophobic (less polar) derivatives. This increased hydrophobicity leads to better retention on C18 or similar stationary phases and can improve ionization efficiency in mass spectrometry (MS), ultimately enhancing analytical sensitivity and performance.

Q2: What are matrix effects and why are they a concern when analyzing "this compound" derivatives?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[2][3] Derivatives of this compound are often hydrophobic and may co-elute with endogenous matrix components of similar polarity, such as lipids and phospholipids from biological samples. This makes them particularly susceptible to matrix effects.[4]

Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?

A common method for the qualitative assessment of matrix effects is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample that does not contain the analyte) is then injected onto the LC system. If there is a dip or a peak in the constant analyte signal as the matrix components elute, it indicates the presence of ion suppression or enhancement, respectively.[5]

Q4: What are the most common sample preparation techniques to mitigate matrix effects for these derivatives?

The most common sample preparation techniques to reduce matrix effects for hydrophobic derivatives include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be used to retain the hydrophobic derivatives while allowing more polar matrix components to be washed away.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective in separating the hydrophobic derivatives from polar matrix components.[8]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components that cause ion suppression, as it primarily removes proteins, leaving other interferences like phospholipids in the sample.[8][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound derivatives.

Issue 1: Poor Peak Shape or Low Analyte Signal

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a post-column infusion experiment as described in the FAQs to visualize the regions of ion suppression in your chromatogram.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the gradient elution profile to improve the separation of the analyte from the suppression zones. A shallower gradient can increase resolution.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the elution order of the analyte and interfering compounds.

  • Improve Sample Preparation:

    • Switch to a More Effective Technique: If you are using PPT, consider switching to SPE or LLE for a cleaner sample extract.

    • Optimize SPE Protocol: If already using SPE, optimize the wash and elution steps. A stronger wash solvent (that doesn't elute the analyte) can remove more interferences. See the detailed SPE protocol below.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable matrix effects between different sample lots or inconsistencies in the derivatization reaction.

Troubleshooting Steps:

  • Evaluate Matrix Variability: Analyze matrix blanks from multiple sources to assess the variability of the matrix effect. The internal standard normalized matrix factor should be calculated, and a coefficient of variation (CV%) of less than 15% is generally considered acceptable.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS ratio.

  • Optimize Derivatization Reaction: Ensure the derivatization reaction goes to completion for all samples.

    • pH Control: The reaction is often pH-dependent. Ensure consistent and optimal pH across all samples and standards.

    • Reagent Concentration: Use a sufficient excess of this compound to drive the reaction to completion.

    • Reaction Time and Temperature: Optimize and standardize the reaction time and temperature.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Hydrophobic Derivatives

This protocol is a general guideline for reversed-phase SPE (e.g., using a C18 cartridge) to clean up biological samples after derivatization with this compound.

  • Conditioning: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to wet the stationary phase.[6][11]

  • Equilibration: Flush the cartridge with 1-2 volumes of an aqueous solution that is similar in composition to the sample solvent (e.g., water or a buffered solution) to prepare the sorbent for sample loading.[6][11]

  • Sample Loading: Load the pre-treated and derivatized sample onto the cartridge at a slow and consistent flow rate (e.g., 1-2 drops per second).[11]

  • Washing: Wash the cartridge with a weak solvent mixture that will remove polar interferences without eluting the hydrophobic analyte. A common starting point is 5-20% methanol in water. The strength of the wash solvent can be increased to improve cleanup.[7][11]

  • Elution: Elute the derivatized analyte with a small volume of a strong, non-polar organic solvent. Examples include methanol, acetonitrile, or a mixture of the two. The choice of elution solvent may need to be optimized to ensure complete recovery of the analyte.[7][11]

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with the initial mobile phase of your LC method.

Quantitative Data Summary

The following table summarizes the typical impact of different sample preparation methods on matrix effects for hydrophobic analytes in biological plasma. The values represent the percentage of ion suppression observed.

Sample Preparation MethodAnalyte TypeMatrixAverage Ion Suppression (%)Reference
Protein Precipitation (PPT)Hydrophobic DrugHuman Plasma30-70%[8][9]
Liquid-Liquid Extraction (LLE)Hydrophobic DrugHuman Plasma10-30%[8]
Solid-Phase Extraction (SPE)Hydrophobic DrugHuman Plasma<15%[8]

Note: The degree of matrix effect is highly dependent on the specific analyte, matrix, and analytical conditions.

Visualizations

Experimental Workflow for Analysis of Derivatized Analytes

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (e.g., Plasma) derivatization Derivatization with This compound sample->derivatization cleanup Sample Cleanup (SPE, LLE, or PPT) derivatization->cleanup lc_separation LC Separation cleanup->lc_separation Cleaned Extract ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound derivatives.

Troubleshooting Logic for Matrix Effects

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results check_matrix_effect Assess Matrix Effects (Post-column Infusion) start->check_matrix_effect matrix_effect_present Matrix Effects Confirmed? check_matrix_effect->matrix_effect_present optimize_chromatography Optimize Chromatographic Separation matrix_effect_present->optimize_chromatography Yes no_matrix_effect Investigate Other Causes (e.g., Instrument Performance, Standard Preparation) matrix_effect_present->no_matrix_effect No improve_sample_prep Improve Sample Preparation (e.g., SPE) optimize_chromatography->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is solution Problem Resolved use_sil_is->solution

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Chromatographic Resolution of Octan-2-yl Carbonochloridate Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving challenges associated with the chromatographic separation of Octan-2-yl carbonochloridate diastereomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of diastereomers of compounds derivatized with this compound.

FAQ 1: Why am I seeing poor resolution (Rs < 1.5) or complete co-elution of my diastereomers?

Answer: Poor resolution is a common challenge in diastereomer separation and can stem from several factors related to your chromatographic conditions. Here’s a step-by-step troubleshooting guide:

1. Evaluate Your Stationary Phase:

  • Issue: The selectivity of your current column may be insufficient for the subtle structural differences between the diastereomers.

  • Recommendation: If you are using a standard C18 column, consider switching to a stationary phase with different retention mechanisms. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance selectivity. For normal-phase chromatography, silica or diol columns are common choices.

2. Optimize the Mobile Phase Composition:

  • Issue: The mobile phase composition is critical in modulating the interactions between the analytes and the stationary phase.

  • Recommendations for Reversed-Phase HPLC:

    • Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

    • Solvent Type: If you are using acetonitrile, try switching to methanol or a combination of both. The different hydrogen bonding capabilities of methanol can significantly alter selectivity.

    • Additive/Buffer: The addition of a small percentage of an additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape and may influence selectivity. The ionic strength of the mobile phase can also play a role in retention.[1][2]

  • Recommendations for Normal-Phase HPLC:

    • Solvent Strength: Adjust the ratio of your polar solvent (e.g., ethanol or isopropanol) in your non-polar solvent (e.g., hexane or heptane).

    • Additives: Small amounts of a more polar solvent can act as a strong eluent and significantly impact retention and selectivity.

3. Adjust the Temperature:

  • Issue: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence resolution.

  • Recommendation: Systematically vary the column temperature. Lower temperatures often increase resolution for diastereomers, although this may lead to broader peaks and longer run times. Conversely, higher temperatures can improve efficiency but may reduce selectivity. A temperature screening (e.g., 25°C, 35°C, 45°C) is recommended.

FAQ 2: My peaks are tailing. What can I do to improve peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.

  • Check for Active Sites: Silanol groups on silica-based columns can cause tailing for basic compounds. Using a base-deactivated column or adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can mitigate this.

  • Mobile Phase pH: If using a buffered mobile phase, ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • System Issues: Check for dead volumes in your HPLC system, such as poorly connected tubing or a partially clogged frit.

FAQ 3: My run time is too long. How can I speed up the analysis without sacrificing resolution?

Answer: Long analysis times can be a bottleneck. Here are some strategies to reduce run times:

  • Increase Flow Rate: A higher flow rate will decrease the retention time. However, be mindful that this can also lead to a decrease in resolution due to reduced efficiency.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly shorten the run time by eluting late-eluting compounds more quickly.

  • Shorter Column or Smaller Particle Size: Using a shorter column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) can provide faster separations with high efficiency. Be aware that smaller particle sizes will result in higher backpressure.

Data Presentation: Illustrative Chromatographic Data

The following tables present hypothetical data to illustrate the effects of methodological changes on the separation of two diastereomers (D1 and D2) of a model compound derivatized with this compound.

Table 1: Effect of Stationary Phase on Resolution (Reversed-Phase) Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Temperature: 30°C

Stationary PhaseRetention Time D1 (min)Retention Time D2 (min)Resolution (Rs)
Standard C188.28.51.1
Phenyl-Hexyl9.510.11.8
Biphenyl10.311.02.1

Table 2: Effect of Mobile Phase Composition on Resolution (Reversed-Phase, Phenyl-Hexyl Column) Flow Rate: 1.0 mL/min, Temperature: 30°C

Mobile Phase CompositionRetention Time D1 (min)Retention Time D2 (min)Resolution (Rs)
70:30 Acetonitrile:Water6.16.51.4
60:40 Acetonitrile:Water9.510.11.8
50:50 Acetonitrile:Water14.215.12.0
60:40 Methanol:Water11.812.31.5

Table 3: Effect of Temperature on Resolution (Reversed-Phase, Phenyl-Hexyl Column) Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min

Temperature (°C)Retention Time D1 (min)Retention Time D2 (min)Resolution (Rs)
2510.811.52.0
358.99.41.7
457.57.91.4

Experimental Protocols

Protocol 1: General Method Development for Reversed-Phase HPLC Separation
  • Initial Column Selection: Begin with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.

  • Initial Gradient:

    • Start with a broad gradient to determine the approximate elution composition (e.g., 5% to 95% B over 20 minutes).

    • Based on the elution profile, develop a shallower gradient around the elution point of the diastereomers. For example, if the compounds elute at ~60% B, a gradient of 50% to 70% B over 15 minutes may be effective.

  • Flow Rate and Temperature: Set the initial flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Optimization:

    • Adjust the gradient slope to improve resolution.

    • If resolution is still insufficient, switch the organic modifier to methanol and repeat the gradient scouting.

    • Systematically vary the temperature between 25°C and 45°C to observe its effect on selectivity and resolution.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution (Rs < 1.5) check_column Evaluate Stationary Phase (e.g., C18 vs Phenyl-Hexyl) start->check_column optimize_mp Optimize Mobile Phase (Organic Modifier, Ratio, Additives) check_column->optimize_mp adjust_temp Adjust Column Temperature (e.g., 25-45°C) optimize_mp->adjust_temp end_fail Consult Senior Scientist or Technical Support optimize_mp->end_fail isocratic_vs_gradient Switch to or Optimize Gradient adjust_temp->isocratic_vs_gradient isocratic_vs_gradient->check_column Not Resolved end_success Success: Resolution Achieved (Rs >= 1.5) isocratic_vs_gradient->end_success Resolved

Caption: A logical workflow for troubleshooting poor diastereomer resolution.

Diagram 2: Method Development Strategy

G start Define Separation Goal column_select 1. Select Column (e.g., Phenyl-Hexyl) start->column_select mp_select 2. Select Mobile Phase (e.g., ACN/Water) column_select->mp_select gradient_scout 3. Perform Gradient Scouting mp_select->gradient_scout optimize_gradient 4. Optimize Gradient Slope gradient_scout->optimize_gradient temp_screen 5. Screen Temperature optimize_gradient->temp_screen flow_rate 6. Adjust Flow Rate temp_screen->flow_rate finalize Final Method flow_rate->finalize

Caption: A systematic approach to HPLC method development for diastereomer separation.

References

Validation & Comparative

A Researcher's Guide to Chiral Derivatizing Agents: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of pharmaceutical development, metabolomics, and forensic analysis, the accurate separation and quantification of enantiomers is a critical challenge. While chiral stationary phases (CSPs) offer a direct method for this purpose, indirect methods involving chiral derivatizing agents (CDAs) remain a powerful and versatile strategy. By reacting an enantiomeric analyte with an optically pure CDA, a pair of diastereomers is formed. These diastereomers, having different physicochemical properties, can then be readily separated using standard achiral chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC).[1][2]

This guide provides an objective comparison of several widely used CDAs, evaluating their performance based on available experimental data. The focus is on their application, reaction protocols, and analytical outcomes.

A Note on "Octan-2-yl carbonochloridate": Initial research for this guide sought to include a detailed analysis of this compound as a specific CDA. However, a comprehensive search of scientific literature and chemical databases revealed no published applications of this reagent for the purpose of analytical chiral derivatization and separation. Therefore, to fulfill the comparative intent of this guide, (-)-Menthyl Chloroformate , a structurally similar and well-documented chiral chloroformate reagent, has been included as a representative of its class.

Core Principles of Chiral Derivatization

The primary goal of using a CDA is to transform a pair of enantiomers, which are indistinguishable by achiral analytical systems, into diastereomers that can be separated and quantified.[2] The success of this indirect approach hinges on several key requirements for the CDA:

  • Enantiomeric Purity: The agent must be of high optical purity to prevent the formation of additional diastereomers that could complicate the chromatogram and lead to inaccurate quantification.[3]

  • Reaction Efficiency: The derivatization reaction should proceed to completion for both enantiomers without racemization of either the analyte or the agent itself.[2]

  • Chromatographic Resolution: The resulting diastereomers must be well-resolved on an achiral column.

  • Enhanced Detectability: Often, the CDA will incorporate a chromophore or fluorophore, significantly enhancing detection sensitivity for trace-level analysis.[4]

The general workflow for this process is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Racemic Analyte (R- and S-Enantiomers) B Add Chiral Derivatizing Agent (CDA) (e.g., S-CDA) A->B C Incubate (Controlled Temp & Time) B->C D Diastereomeric Mixture (R-Analyte)-(S-CDA) (S-Analyte)-(S-CDA) C->D E Inject into Achiral GC or HPLC System D->E F Separation & Detection E->F G Chromatogram with Separated Diastereomer Peaks F->G H Quantification of Enantiomeric Ratio G->H

Fig. 1: General workflow for chiral analysis using a derivatizing agent.

Comparative Analysis of Chiral Derivatizing Agents

The selection of a CDA is dictated by the functional group of the analyte (e.g., amine, alcohol, carboxylic acid), the analytical instrumentation available (GC or HPLC), and the desired sensitivity. The following table summarizes the key performance characteristics of four prominent CDAs.

Chiral Derivatizing Agent (CDA) Marfey's Reagent (FDAA) Mosher's Acid Chloride (MTPA-Cl) (+)-FLEC (-)-Menthyl Chloroformate
Full Name Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride(+)-1-(9-Fluorenyl)ethyl chloroformate(-)-Menthyl chloroformate
Target Analytes Primary & Secondary Amines (esp. Amino Acids)[5]Alcohols & Amines[6][7]Primary & Secondary AminesAmines & Alcohols (e.g., β-blockers, cathinones)[8][9]
Typical Analysis Method HPLC-UV/MS[10]GC-MS, NMR[6]HPLC-Fluorescence/MS, CE[11]GC-MS, HPLC-UV[8][9]
Typical Reaction Time 60 - 90 min[3][10]Varies (minutes to hours)[6]< 5 min[11]10 min - 60 min[8][9]
Typical Reaction Temp. 37 - 40 °C[10]Room Temperature[6]Room Temperature[11]Room Temperature[8][9]
Derivative Stability High, stable derivatives[4]Generally stable[6]Highly stable derivatives[11]Stable for analysis[9]
Key Advantages - Strong UV chromophore (340 nm)- Widely applicable to amino acids- Well-established methods[12]- Used in NMR for absolute configuration- Good for GC analysis of volatile amines[13]- Highly fluorescent- Very fast reaction kinetics- High sensitivity[11][14]- Cost-effective- Good volatility for GC-MS[9]
Key Limitations - Longer reaction times- Potential for side reactions with other nucleophiles[5]- Primarily for NMR; less common for chromatography- Can be difficult to remove excess reagent- Reagent can hydrolyze- Lower sensitivity compared to fluorescent tags

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for each discussed CDA.

This protocol is adapted from established methods for the analysis of amino acid hydrolysates.[10][15]

  • Sample Preparation: Hydrolyze peptide/protein samples using 6 M HCl to release free amino acids. Dry the hydrolysate completely.

  • Reconstitution: Reconstitute the dried amino acid sample in 20 µL of water or buffer.

  • Derivatization:

    • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃).

    • Add 40 µL of 1% (w/v) FDAA in acetone.

    • Vortex and incubate the mixture at 40°C for 1 hour in the dark.[10]

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.[10]

  • Analysis: Dilute the sample with the mobile phase (e.g., 20% acetonitrile/0.1% formic acid) and inject 5-20 µL into the HPLC-UV (340 nm) system.[16]

FLEC is known for its rapid reaction kinetics at room temperature.[17][11]

  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as 5 mM sodium tetraborate (pH 9.2).

  • Derivatization:

    • To 50 µL of the sample solution, add 50 µL of 18 mM (+)-FLEC in acetone.[11]

    • Vortex the solution vigorously for 2 minutes at room temperature.

  • Post-Reaction: Dry the sample under a stream of nitrogen and reconstitute it in an acetonitrile/water mixture (e.g., 1:1 v/v) for analysis.[11]

  • Analysis: Inject the sample into an HPLC system equipped with a fluorescence detector.

This protocol demonstrates the use of a chiral chloroformate for derivatizing amine-containing drugs of abuse.[9]

  • Sample Preparation: Extract the analytes from the matrix (e.g., urine) and evaporate to dryness.

  • Reconstitution: Dissolve the dried residue in 50 µL of triethylamine and 850 µL of acetonitrile.

  • Derivatization:

    • To a 500 µL aliquot of the reconstituted sample, add 35 µL of (-)-menthyl chloroformate.

    • Vortex the mixture for 10 minutes at room temperature.[9]

  • Analysis: After derivatization, the sample can be directly injected into the GC-MS system for analysis on an achiral column.

Logical Relationships in CDA Selection

The choice of a CDA is a multi-step decision process based on the properties of the analyte and the available analytical tools.

G A Identify Analyte Functional Group B1 Primary/Secondary Amine A->B1 B2 Alcohol/Phenol A->B2 B3 Carboxylic Acid A->B3 C1 Choose CDA Class B1->C1 B2->C1 B3->C1 D1 FDAA FLEC Chloroformates C1->D1 for Amine D2 MTPA-Cl Chloroformates C1->D2 for Alcohol D3 Requires Esterification (Not a direct CDA reaction) C1->D3 for Acid E1 Consider Analytical Platform & Sensitivity D1->E1 D2->E1 F1 HPLC-UV E1->F1 F2 HPLC-Fluorescence E1->F2 F3 GC-MS E1->F3 G1 Select FDAA F1->G1 G2 Select FLEC F2->G2 G3 Select Chloroformate or MTPA-Cl F3->G3

Fig. 2: Decision tree for selecting a suitable chiral derivatizing agent.

Conclusion

The indirect method of chiral separation using derivatizing agents offers a robust and flexible alternative to direct methods. Reagents like Marfey's (FDAA), FLEC, and Mosher's acid chloride provide reliable and well-characterized options for a variety of analytes, particularly amino acids, amines, and alcohols. While specific data for this compound is absent from the literature, analogous chloroformate reagents like (-)-menthyl chloroformate demonstrate the utility of this chemical class for creating volatile diastereomers suitable for GC-MS analysis. The optimal choice of agent depends on a careful consideration of the analyte's structure, the required sensitivity, and the available chromatographic instrumentation. By following validated protocols, researchers can achieve excellent resolution and accurate quantification of enantiomers critical to their work.

References

A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. Octan-2-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity and absolute stereochemistry is paramount. Chiral derivatizing agents (CDAs) are invaluable tools in this pursuit, converting enantiomers into diastereomers that can be distinguished by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of the well-established Mosher's acid and the less-documented Octan-2-yl carbonochloridate for chiral analysis.

Introduction to Chiral Derivatizing Agents

Chiral analysis is a critical aspect of chemical and pharmaceutical research, as the biological activity of a chiral molecule can be highly dependent on its stereochemistry. Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and quantification.

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA, first introduced by Harry S. Mosher.[1][2] It is available in both (R) and (S) enantiomeric forms and reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. The resulting diastereomers can be readily analyzed by NMR spectroscopy, where the distinct chemical shifts of protons or fluorine atoms adjacent to the newly formed stereocenter allow for the determination of enantiomeric excess (ee) and absolute configuration.[1][2]

This compound is a chiral chloroformate. Chloroformates are a class of organic compounds that are generally reactive towards nucleophiles like alcohols and amines, forming carbonates and carbamates. While chiral chloroformates, such as (-)-menthyl chloroformate, have been used for the derivatization and chromatographic separation of enantiomers, there is a notable lack of published experimental data on the specific use of this compound as a chiral derivatizing agent for NMR-based chiral analysis.

Performance Comparison: Mosher's Acid vs. Chiral Alkyl Chloroformates

Due to the absence of specific data for this compound in chiral analysis literature, this comparison is based on the well-documented performance of Mosher's acid and the general characteristics of chiral alkyl chloroformates.

FeatureMosher's Acid (MTPA)This compound (Hypothetical/General Alkyl Chloroformate)
Principle of Chiral Discrimination Formation of diastereomeric esters/amides with distinct NMR spectra due to the anisotropic effect of the phenyl ring and the presence of a 19F NMR handle.[1][2]Formation of diastereomeric carbamates. Chiral discrimination would depend on the conformational rigidity and the differential shielding effects induced by the octan-2-yl group.
Typical Analytes Primary and secondary alcohols, amines.[1][2]Alcohols, amines, phenols, and thiols.
Analytical Technique Primarily ¹H and ¹⁹F NMR spectroscopy for determination of ee and absolute configuration. Also amenable to HPLC separation.Primarily HPLC for separation of diastereomers. NMR analysis would be feasible but its effectiveness is not documented.
Key Advantages - Well-established and widely validated method.- Reliable determination of absolute configuration (Mosher's method).- ¹⁹F NMR provides a clean spectral window for analysis.[1]- Chloroformates are generally highly reactive, potentially leading to faster reaction times.- May offer alternative selectivity for specific analytes.
Key Disadvantages - The acid chloride is moisture-sensitive.- Can be expensive.- Potential for kinetic resolution if the reaction does not go to completion.- No documented use for NMR-based chiral analysis. - The conformational flexibility of the octyl chain might lead to smaller differences in NMR chemical shifts between diastereomers, making analysis difficult.- The lack of a strong anisotropic group or a unique NMR handle (like ¹⁹F) may limit its utility in NMR.
Availability of Both Enantiomers Readily available as both (R)- and (S)-enantiomers.Information on the commercial availability of enantiomerically pure (R)- and (S)-Octan-2-yl carbonochloridate is limited.

Experimental Protocols

Mosher's Acid Derivatization for NMR Analysis (General Protocol)

This protocol describes the formation of Mosher's esters from a chiral secondary alcohol. A similar procedure can be adapted for amines.

Materials:

  • Chiral alcohol of unknown enantiomeric composition

  • (R)-Mosher's acid chloride and (S)-Mosher's acid chloride

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve a small amount (1-5 mg) of the chiral alcohol in approximately 0.5 mL of anhydrous DCM.

  • Addition of Base: To each container, add a slight excess of anhydrous pyridine.

  • Addition of Mosher's Acid Chloride: To one container, add a slight molar excess of (R)-Mosher's acid chloride. To the other, add a slight molar excess of (S)-Mosher's acid chloride.

  • Reaction: Gently mix the contents and allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (optional but recommended): The reaction mixture can be diluted with DCM and washed with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • NMR Analysis: Remove the solvent under a stream of nitrogen or in vacuo, and dissolve the resulting diastereomeric ester residue in CDCl₃. Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester derivatives.

  • Data Analysis: Compare the chemical shifts of corresponding protons in the two diastereomeric esters. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the alcohol based on the established Mosher's model. The integration of the signals in the NMR spectrum of a single derivative allows for the determination of the enantiomeric excess.

Visualizing the Workflow and Logic

Experimental Workflow for Mosher's Ester Analysis

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_results Results chiral_alcohol Chiral Alcohol react_r React with (R)-Mosher's Acid Chloride chiral_alcohol->react_r react_s React with (S)-Mosher's Acid Chloride chiral_alcohol->react_s r_mosher (R)-Mosher's Acid Chloride r_mosher->react_r s_mosher (S)-Mosher's Acid Chloride s_mosher->react_s nmr_r ¹H / ¹⁹F NMR of (R)-Diastereomer react_r->nmr_r nmr_s ¹H / ¹⁹F NMR of (S)-Diastereomer react_s->nmr_s compare Compare Spectra (Δδ = δS - δR) nmr_r->compare ee Enantiomeric Excess nmr_r->ee nmr_s->compare abs_config Absolute Configuration compare->abs_config G cluster_model Mosher's Model cluster_observation NMR Observation cluster_determination Conclusion model Conformational Model of Diastereomeric Esters anisotropy Anisotropic Effect of Phenyl Ring model->anisotropy delta_s Chemical Shifts in (S)-Mosher's Ester (δS) anisotropy->delta_s delta_r Chemical Shifts in (R)-Mosher's Ester (δR) anisotropy->delta_r delta_delta Calculate Δδ = δS - δR delta_s->delta_delta delta_r->delta_delta sign Sign of Δδ for Protons on Either Side of the Stereocenter delta_delta->sign abs_config Determine Absolute Configuration sign->abs_config

References

Validation of Analytical Methods for Octan-2-yl Carbonochloridate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Octan-2-yl carbonochloridate, a chiral chemical intermediate. The focus is on providing objective performance comparisons, supported by detailed experimental protocols and data presented in a clear, tabular format. This document adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For chiral molecules like this compound, it is crucial to employ methods that can not only quantify the compound but also differentiate between its enantiomers. This guide will explore a primary analytical method and an alternative, detailing the validation parameters for each.

Primary Analytical Method: Chiral Gas Chromatography (GC)

A robust and sensitive method for the analysis of volatile chiral compounds is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Given the volatility of this compound, a chiral GC method is proposed as the primary analytical technique.

Experimental Protocol: Chiral GC-FID
  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Chiral capillary column (e.g., Cyclodextrin-based stationary phase like beta-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Samples are dissolved in a suitable organic solvent (e.g., hexane or ethyl acetate) to a final concentration within the validated range.

Method Validation Parameters

The following table summarizes the validation parameters and acceptance criteria for the chiral GC-FID method, in accordance with ICH Q2(R1) guidelines.[3][4][5]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank solvent, individual enantiomers, and a racemic mixture. Analyze in the presence of potential impurities and degradation products.Baseline resolution of the two enantiomers (Resolution > 1.5). No interfering peaks at the retention times of the enantiomers in the blank or impurity-spiked samples.
Linearity Prepare a series of at least five concentrations of the analyte across the expected working range. Perform linear regression analysis of the peak area versus concentration.Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.
Range Determined from the linearity studies.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. RSD at LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±5%), and injector temperature (±5 °C).The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should still be met.

Alternative Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or as a complementary technique, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful alternative for enantiomeric separation and quantification.[6][7]

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (likely in the low UV region, e.g., 210 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the validated range.

Performance Comparison

The following table provides a comparative overview of the chiral GC and chiral HPLC methods.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a chiral stationary phase in the gas phase.Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase.
Applicability Ideal for volatile and thermally stable compounds.Broad applicability, including non-volatile and thermally labile compounds.
Sensitivity Generally high, especially with a Mass Spectrometer (MS) detector.Good sensitivity with UV or MS detectors.
Resolution Can provide excellent resolution for enantiomers.High resolution is achievable with appropriate column and mobile phase selection.
Solvent Consumption Low.Higher compared to GC.
Derivatization Generally not required for volatile chloroformates.Not required.
Analysis Time Typically faster run times.Can have longer run times depending on the separation.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the primary chiral GC method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Intended Use select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance prepare_samples Prepare Standards & Samples define_acceptance->prepare_samples perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data compare_criteria Compare with Acceptance Criteria process_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results end Validated Method document_results->end Final Approval Chiral_GC_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_processing Data Processing sample This compound Sample dissolve Dissolve in Hexane sample->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject 1 µL into GC vortex->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report final_result Enantiomeric Purity & Concentration report->final_result Final Result

References

Cross-Validation of Chloroformate-Based Derivatization Techniques in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the field of analytical chemistry, particularly in chromatography, derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. Chloroformates, such as Octan-2-yl carbonochloridate, are a class of reagents used for this purpose, especially for compounds containing active hydrogen atoms like amines, phenols, and thiols. This guide provides a comparative analysis of derivatization using a representative chloroformate against other common techniques, supported by experimental data and protocols. This will allow researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Comparative Analysis of Derivatization Agents

The selection of a derivatization agent is critical and depends on the analyte's nature, the analytical technique employed (e.g., GC-MS, LC-MS), and the desired outcome of the analysis. Below is a comparison of key performance indicators for different classes of derivatization agents.

Derivatization Agent ClassRepresentative AgentTarget AnalytesReaction TimeDerivative StabilityKey AdvantagesKey Disadvantages
Chloroformates Ethyl ChloroformateAmines, Amino Acids, Phenols, Thiols< 1 minModerate to HighFast reaction, suitable for aqueous samples.Formation of byproducts, potential for degradation.
Silylation Agents BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Alcohols, Phenols, Carboxylic Acids, Amines15-60 minVariableHighly volatile and thermally stable derivatives.Sensitive to moisture, may require non-aqueous solvents.
Acylation Agents Acetic AnhydrideAlcohols, Phenols, Amines15-30 minHighStable derivatives, readily available reagents.Can be corrosive, may require catalyst.
Alkylating Agents Alkyl Halides (e.g., Iodomethane)Carboxylic Acids, Phenols, Thiols30-60 minHighForms stable ether and ester derivatives.Often requires strong base catalysis and anhydrous conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for derivatization using a chloroformate and a silylation agent.

Protocol 1: Derivatization of Amino Acids using Ethyl Chloroformate (EFC)

  • Sample Preparation: To 100 µL of an aqueous standard solution of amino acids, add 100 µL of pyridine and 100 µL of ethanol.

  • Derivatization Reaction: Add 20 µL of ethyl chloroformate to the mixture. Vortex for 30 seconds. The reaction is rapid and should be complete within 1 minute.

  • Extraction: Add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate solution. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Analysis: Collect the lower organic layer containing the derivatized amino acids and inject it into the GC-MS system.

Protocol 2: Derivatization of Steroids using BSTFA

  • Sample Preparation: Evaporate 50 µL of the steroid extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst) to the dried sample.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the sample to room temperature and inject a 1 µL aliquot into the GC-MS system.

Visualizing Analytical Workflows and Comparisons

Workflow for Chloroformate Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis A Aqueous Sample B Add Pyridine/Ethanol A->B C Add Chloroformate B->C D Vortex (30s) C->D E Add Chloroform/NaHCO3 D->E F Centrifuge E->F G Collect Organic Layer F->G H GC-MS Analysis G->H

Caption: General experimental workflow for the derivatization of analytes using a chloroformate reagent.

Comparison of Derivatization Agent Selection Criteria

cluster_analyte Analyte Properties cluster_method Analytical Method cluster_reagent Reagent Characteristics center Derivatization Method Selection A1 Functional Groups center->A1 Consider B1 GC-MS center->B1 Consider C1 Reaction Speed center->C1 Consider A2 Polarity A3 Volatility B2 LC-MS C2 Derivative Stability C3 Byproduct Formation

Caption: Key factors influencing the choice of a suitable derivatization technique for a given analysis.

Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess Determination of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Derivatization for GC Analysis

Determining the enantiomeric purity of chiral secondary alcohols is a critical step in many areas of chemical research and pharmaceutical development. Gas chromatography is a powerful technique for this purpose; however, enantiomers, having identical physical properties, do not separate on standard achiral GC columns. To overcome this, chiral stationary phases can be employed, or a chemical derivatization can be performed to convert the enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column.

Chloroformates, such as Octan-2-yl carbonochloridate and (-)-menthyl chloroformate, are effective chiral derivatizing agents for alcohols. They react with the hydroxyl group to form diastereomeric carbonates or carbamates, respectively, which can then be resolved chromatographically.

Comparison of Chiral Derivatizing Agents

While specific experimental data for the performance of this compound in the enantiomeric resolution of secondary alcohols is limited in the available literature, a comparison can be drawn based on the known properties of similar reagents like (-)-menthyl chloroformate.

FeatureThis compound (Projected)(-)-Menthyl chloroformate (Established)Mosher's Acid Chloride (MTPA-Cl)
Reagent Type Chiral ChloroformateChiral ChloroformateChiral Acid Chloride
Analyte Secondary AlcoholsSecondary Alcohols, Amines[1]Alcohols, Amines
Derivative Diastereomeric CarbonatesDiastereomeric CarbamatesDiastereomeric Esters
Analytical Method GC, HPLCGC, HPLC[1]NMR, HPLC
Volatility of Derivative Expected to be good for GC analysisGood for GC analysisCan be less volatile, often preferred for NMR
Separation Principle Separation of diastereomers on an achiral columnSeparation of diastereomers on an achiral column[1]Analysis of diastereotopic signals in NMR or chromatographic separation
Availability Commercially availableCommercially availableCommercially available

Experimental Protocols

The following sections provide a detailed experimental protocol for the derivatization of a model secondary alcohol, 1-phenylethanol, with (-)-menthyl chloroformate, and a projected protocol for this compound.

Derivatization of 1-Phenylethanol with (-)-Menthyl Chloroformate

This protocol is adapted from established procedures for the derivatization of secondary amines with (-)-menthyl chloroformate for GC analysis[1].

Materials:

  • Racemic or enantioenriched 1-phenylethanol

  • (-)-Menthyl chloroformate (≥99% ee)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis (vials, syringes, etc.)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 1-phenylethanol (1 eq.) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution and stir.

  • Derivatization: Slowly add (-)-menthyl chloroformate (1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or GC for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • GC Analysis: Dissolve the resulting crude diastereomeric carbamates in a suitable solvent (e.g., ethyl acetate) for GC analysis on a standard achiral column.

Expected Results:

The gas chromatogram should show two separated peaks corresponding to the two diastereomers formed from the (R)- and (S)-enantiomers of 1-phenylethanol. The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers.

Projected Derivatization of 1-Phenylethanol with this compound

This projected protocol is based on the general reactivity of chloroformates.

Materials:

  • Racemic or enantioenriched 1-phenylethanol

  • (R)- or (S)-Octan-2-yl carbonochloridate

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 1-phenylethanol (1 eq.) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution and stir.

  • Derivatization: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction time may need to be optimized (e.g., 1-4 hours), and progress should be monitored by TLC or GC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • GC Analysis: Dissolve the resulting crude diastereomeric carbonates in a suitable solvent for GC analysis on a standard achiral column.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the enantiomeric excess of a secondary alcohol using a chiral derivatizing agent.

experimental_workflow cluster_derivatization Derivatization cluster_analysis Analysis Racemic Alcohol Racemic Alcohol Reaction Reaction Racemic Alcohol->Reaction Chiral Derivatizing Agent Chiral Derivatizing Agent Chiral Derivatizing Agent->Reaction Diastereomeric Mixture Diastereomeric Mixture Reaction->Diastereomeric Mixture GC Injection GC Injection Diastereomeric Mixture->GC Injection Achiral GC Column Achiral GC Column GC Injection->Achiral GC Column Separated Diastereomers Separated Diastereomers Achiral GC Column->Separated Diastereomers Quantification Quantification Separated Diastereomers->Quantification

Caption: General workflow for enantiomeric excess determination.

signaling_pathway A Start with Racemic Secondary Alcohol B React with Chiral Chloroformate Reagent A->B Derivatization Step C Formation of Diastereomeric Carbonates/ Carbamates B->C D Inject Mixture into GC with Achiral Column C->D Analysis Step E Separation of Diastereomers D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (% ee) F->G

Caption: Logical steps in the derivatization and analysis process.

Conclusion

The use of chiral chloroformates like this compound and (-)-menthyl chloroformate provides a robust method for determining the enantiomeric excess of secondary alcohols via GC analysis on a standard achiral column. While specific, direct comparative data for this compound is not prevalent in the literature, the general principles of chloroformate reactivity allow for the projection of a reliable experimental protocol. For researchers in need of a well-documented and established method, (-)-menthyl chloroformate offers a dependable starting point. Further experimental investigation is warranted to fully characterize and compare the performance of this compound against other common chiral derivatizing agents.

References

Performance of Octan-2-yl Carbonochloridate on Diverse Chromatography Columns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is paramount for ensuring the purity and quality of starting materials and intermediates. Octan-2-yl carbonochloridate, a reactive chiral chemical, presents unique challenges for chromatographic analysis due to its reactivity and the need to resolve its potential enantiomers. This guide provides a comparative overview of the expected performance of this compound on various chromatography columns, supported by representative data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance of this compound on four distinct types of chromatography columns. The data presented is based on the known chemical properties of alkyl chloroformates and the principles of each chromatographic technique.

ParameterGas Chromatography (GC)Reversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Chiral HPLC
Principle Partitioning based on volatility and interaction with the stationary phase.Partitioning based on hydrophobicity.Adsorption based on polarity.Enantioselective interactions.
Typical Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Octadecylsilane (C18)Silica GelPolysaccharide-based (e.g., Amylose or Cellulose derivatives)
Typical Mobile Phase Inert Carrier Gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/WaterHexane/Isopropanol or Hexane/Ethyl AcetateHexane/Ethanol or other non-polar/polar mixtures
Expected Retention Moderate to high, dependent on temperature program.Strong retention due to its non-polar alkyl chain.Low retention due to its relatively low polarity.Differential retention of enantiomers.
Key Performance Considerations Advantages: High resolution and sensitivity, especially with mass spectrometry (MS) detection. Suitable for volatile compounds. Disadvantages: Potential for on-column degradation due to thermal instability or reaction with active sites.Advantages: Wide availability of columns and established methods. Good for separating compounds with different hydrophobicities. Disadvantages: High reactivity with aqueous mobile phases can lead to on-column hydrolysis and poor peak shapes. Requires fast analysis times and non-aqueous or low-aqueous mobile phases.Advantages: Avoids hydrolysis of the analyte due to the use of non-aqueous mobile phases, making it ideal for reactive compounds.[1] Disadvantages: Can be sensitive to water content in the mobile phase and sample. May have lower reproducibility compared to RP-HPLC.Advantages: Enables the separation and quantification of individual enantiomers. Crucial for stereospecific synthesis and pharmacological studies. Disadvantages: Columns are typically more expensive. Method development can be more complex.

Mandatory Visualization

The selection of an appropriate chromatographic method for a reactive compound like this compound requires a logical approach. The following diagram illustrates a decision-making workflow.

start Start: Analyze this compound check_volatility Is the analyte volatile and thermally stable? start->check_volatility gc_analysis Gas Chromatography (GC) check_volatility->gc_analysis Yes check_reactivity Is the analyte reactive with water? check_volatility->check_reactivity No check_chirality Is chiral separation required? gc_analysis->check_chirality end End: Method Selected gc_analysis->end No np_hplc Normal-Phase HPLC (NP-HPLC) check_reactivity->np_hplc Yes rp_hplc Reversed-Phase HPLC (RP-HPLC) (with precautions) check_reactivity->rp_hplc No np_hplc->check_chirality np_hplc->end No rp_hplc->check_chirality rp_hplc->end No chiral_hplc Chiral HPLC check_chirality->chiral_hplc Yes chiral_hplc->end

Chromatography Method Selection Workflow

Once a method is selected, a standardized experimental workflow is crucial for reproducible results. The diagram below outlines a typical workflow for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

sample_prep Sample Preparation (Dissolve in anhydrous solvent, e.g., Hexane) gc_injection GC Injection (Split/Splitless Inlet) sample_prep->gc_injection gc_separation GC Separation (e.g., DB-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI Source) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Library Search) ms_detection->data_analysis reporting Reporting (Purity assessment, Impurity profiling) data_analysis->reporting

GC-MS Experimental Workflow

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound on the four discussed column types. These are starting points and may require optimization for specific applications.

Gas Chromatography (GC) Protocol
  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Detector: Mass spectrometer with an electron ionization (EI) source. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in anhydrous hexane to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

Reversed-Phase HPLC (RP-HPLC) Protocol
  • Instrumentation: High-performance liquid chromatograph with a diode array detector (HPLC-DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: 70% B to 100% B in 5 minutes, hold at 100% B for 2 minutes.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Detector: DAD at 210 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Note: Due to the reactivity of the analyte, a fast gradient with high organic content is recommended to minimize on-column hydrolysis.[1]

Normal-Phase HPLC (NP-HPLC) Protocol
  • Instrumentation: HPLC with a DAD.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic, 98:2 (v/v) Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Note: The use of non-aqueous mobile phases in NP-HPLC prevents the hydrolysis of the reactive acyl chloride.[1]

Chiral HPLC Protocol
  • Instrumentation: HPLC with a DAD.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel AD-H), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic, 95:5 (v/v) Hexane:Ethanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector: DAD at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Note: Chiral separation is essential for determining the enantiomeric purity of this compound. The choice of chiral stationary phase and mobile phase may require screening to achieve optimal resolution.

References

"Octan-2-yl carbonochloridate" versus enzymatic methods for chiral resolution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides an objective comparison between traditional chemical methods and enzymatic approaches for chiral resolution, offering insights into their respective performances, supported by experimental data.

While the direct application of Octan-2-yl carbonochloridate as a chiral resolving agent is not extensively documented in scientific literature, this guide will explore the principles of chemical resolution using analogous chloroformate reagents and contrast them with the well-established and widely used enzymatic methods, particularly those employing lipases.

At a Glance: Chemical vs. Enzymatic Resolution

FeatureChemical Resolution (e.g., using Chloroformates)Enzymatic Resolution (e.g., using Lipases)
Principle Formation of diastereomers with a chiral resolving agent, followed by separation.Enantioselective transformation of one enantiomer by an enzyme.
Specificity Dependent on the specific interaction between the racemate and the resolving agent.High enantioselectivity for a specific enantiomer.
Reaction Conditions Often requires stoichiometric amounts of resolving agent and may involve harsh conditions (e.g., strong bases, extreme temperatures).Mild reaction conditions (e.g., physiological pH, ambient temperature).
Environmental Impact Can generate significant chemical waste from resolving agents and solvents.Generally considered a "greener" alternative with biodegradable catalysts (enzymes).
Substrate Scope Broad, but requires empirical screening of resolving agents for each new substrate.Can be broad, with a wide variety of lipases and other enzymes available for different substrates.
Yield (theoretical max.) 50% for each enantiomer in a classical resolution.50% for the unreacted enantiomer and 50% for the product in kinetic resolution. Dynamic kinetic resolution can achieve theoretical yields of up to 100%.
Cost Can be high due to the cost of chiral resolving agents and disposal of waste.Enzyme costs can be significant, but reusability can offset this.

Performance Data: A Quantitative Comparison

The following tables summarize typical performance data for the chiral resolution of racemic alcohols and amines using enzymatic methods. Due to the lack of specific data for this compound, a direct comparison table is not provided for the chemical method. However, successful chemical resolutions typically aim for high diastereomeric excess (de) to facilitate separation, which ideally translates to high enantiomeric excess (ee) of the final products after removal of the resolving agent.

Enzymatic Resolution of Racemic Alcohols
SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Reference
(R,S)-1-phenylethanolPseudomonas cepacia Lipase (PSL-C)Vinyl acetatetert-Butyl methyl ether-GoodHighHigh[1]
Aryltrimethylsilyl chiral alcoholsPseudomonas cepacia Lipase (Amano PS-C II)Vinyl acetateHexane1650>99 (R-acetate)>99 (S-alcohol)[2]
Ivabradine precursor alcoholPseudomonas cepacia Lipase-Water0.530-92 (S-alcohol)[3]
1,2-Diols with quaternary centerPseudomonas cepacia Lipase (PSL-C)Vinyl acetatetert-Butyl methyl ether-GoodHighHigh
Enzymatic Resolution of Racemic Amines
SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Reference
(±)-1-phenylethylamineCandida antarctica Lipase B (CALB)Diisopropyl malonate-4~5092-99.9 (R-amide)-[4]
(RS)-1-(2-furyl)ethanolCandida antarctica Lipase B (Novozym 435)Vinyl acetaten-Heptane--HighHigh[5]
Various chiral aminesCandida antarctica Lipase B (CALB)----HighHigh[6][7][8]
Biologically important chiral aminesCandida antarctica Lipase A & B, Candida rugosa lipase, porcine pancreatic lipaseCyanoacetamide / MethoxyacetamideMethyl tert-butyl ether (MtBE)--Up to >99Up to >99[9]

Experimental Workflows and Methodologies

The following sections provide detailed experimental protocols for both chemical and enzymatic chiral resolution, along with visual representations of the workflows.

Chemical Resolution using a Chloroformate Agent (General Protocol)

This method involves the derivatization of a racemic amine or alcohol with a chiral chloroformate to form a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography.

Experimental Protocol:

  • Derivatization: To a solution of the racemic amine or alcohol (1 equivalent) and a non-chiral base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, slowly add a solution of the chiral chloroformate (e.g., (-)-menthyl chloroformate, 1 equivalent) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Diastereomer Separation: Separate the resulting diastereomeric mixture by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

  • Removal of Chiral Auxiliary: Cleave the chiral auxiliary from the separated diastereomers to obtain the pure enantiomers. The cleavage method will depend on the nature of the linkage (e.g., hydrolysis for carbonates).

  • Analysis: Determine the enantiomeric excess of the final products using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

DOT script for Chemical Resolution Workflow

G Chemical Resolution Workflow cluster_derivatization Derivatization cluster_separation Separation cluster_cleavage Cleavage & Analysis racemate Racemic Amine/Alcohol reaction_mixture Reaction Mixture racemate->reaction_mixture resolving_agent Chiral Chloroformate resolving_agent->reaction_mixture base Base base->reaction_mixture solvent Solvent solvent->reaction_mixture diastereomers Diastereomeric Mixture reaction_mixture->diastereomers Formation of Diastereomers separation_method Crystallization or Chromatography diastereomers->separation_method diastereomer1 Diastereomer 1 separation_method->diastereomer1 diastereomer2 Diastereomer 2 separation_method->diastereomer2 cleavage1 Cleavage of Chiral Auxiliary diastereomer1->cleavage1 cleavage2 Cleavage of Chiral Auxiliary diastereomer2->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2 analysis Chiral HPLC/NMR Analysis enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for chemical chiral resolution.

Enzymatic Kinetic Resolution of a Racemic Alcohol (General Protocol)

This method utilizes the enantioselectivity of an enzyme, such as a lipase, to acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

Experimental Protocol:

  • Reaction Setup: To a solution of the racemic alcohol (1 equivalent) in an organic solvent (e.g., hexane, tert-butyl methyl ether), add the acyl donor (e.g., vinyl acetate, 2-3 equivalents) and the lipase (e.g., Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to obtain high ee for both enantiomers.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation: Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.

  • Hydrolysis of the Product (Optional): If the other enantiomer of the alcohol is desired, the acylated product can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the corresponding alcohol.

  • Analysis: Determine the enantiomeric excess of the unreacted alcohol and the product (or the hydrolyzed product) by chiral GC or HPLC.

DOT script for Enzymatic Resolution Workflow

G Enzymatic Kinetic Resolution Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis racemic_alcohol Racemic Alcohol reaction_mixture Reaction Mixture racemic_alcohol->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture lipase Lipase lipase->reaction_mixture solvent Solvent solvent->reaction_mixture mixture Mixture of Acylated Product & Unreacted Alcohol reaction_mixture->mixture Enantioselective Acylation separation_method Column Chromatography mixture->separation_method product Acylated Product (One Enantiomer) separation_method->product unreacted_alcohol Unreacted Alcohol (Other Enantiomer) separation_method->unreacted_alcohol analysis1 Chiral GC/HPLC Analysis product->analysis1 analysis2 Chiral GC/HPLC Analysis unreacted_alcohol->analysis2 G Logic of Chemical Resolution racemate Racemic Mixture (R-Substrate + S-Substrate) diastereomers Diastereomeric Mixture (R,R'-Product + S,R'-Product) racemate->diastereomers + resolving_agent Chiral Resolving Agent (R'-Agent) resolving_agent->diastereomers separation Physical Separation (Different Properties) diastereomers->separation diastereomer1 R,R'-Product separation->diastereomer1 diastereomer2 S,R'-Product separation->diastereomer2 enantiomer1 R-Substrate diastereomer1->enantiomer1 - R'-Agent enantiomer2 S-Substrate diastereomer2->enantiomer2 - R'-Agent G Pathway of Enzymatic Kinetic Resolution racemate Racemic Substrate (R-Substrate + S-Substrate) enzyme Enzyme (Chiral Active Site) racemate->enzyme fast_reaction Fast Reaction enzyme->fast_reaction R-Substrate fits well slow_reaction Slow/No Reaction enzyme->slow_reaction S-Substrate fits poorly product Product (from R-Substrate) fast_reaction->product unreacted Unreacted Substrate (S-Substrate) slow_reaction->unreacted

References

Quantitative Analysis Using Alkyl Chloroformates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to employ derivatization agents for quantitative analysis, understanding the performance metrics of accuracy and precision is paramount. While "Octan-2-yl carbonochloridate" is a potential reagent in this class, publicly available data on its specific application in quantitative analysis, including its accuracy and precision, is currently unavailable in peer-reviewed literature. However, a comprehensive evaluation of closely related alkyl chloroformates, such as ethyl and methyl chloroformate, provides valuable insights into the expected performance of this class of compounds.

This guide offers a comparative overview of the quantitative analysis capabilities of alkyl chloroformates, drawing on experimental data from studies utilizing well-documented alternatives to "this compound."

Performance Comparison of Alkyl Chloroformate Derivatization

Alkyl chloroformates are effective derivatizing agents, particularly for gas chromatography-mass spectrometry (GC-MS), as they increase the volatility and thermal stability of polar analytes like amino acids, fatty acids, and phenols. The choice of the specific alkyl chloroformate can influence derivatization yield, reproducibility, and overall method performance.

The following table summarizes the performance data from studies using methyl and ethyl chloroformate, which serve as benchmarks for what might be expected from other long-chain chloroformates like this compound.

Derivatization ReagentAnalyte ClassMethodLinearity (R²)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methyl Chloroformate Seleno Amino AcidsGC-MSNot Reported7-13% (without IS), 2% (with IS)40-100%Not ReportedNot Reported[1]
Methyl Chloroformate Amino AcidsGC-MS>0.99<12.5%>95% (for most)Not ReportedNot Reported[2]
Ethyl Chloroformate Seleno Amino AcidsGC-MSNot ReportedNot Reported30-75%Not ReportedNot Reported[1]
Ethyl Chloroformate Metabolites in SerumGC-MS>0.9900<10%70-120%125-300 pg on-columnNot Reported[3]
Ethyl Chloroformate Metabolites in UrineGC-MSNot Reported<10% (intra-batch)70-120%Not Reported150-300 pg on-column[4]
Ethyl Chloroformate Resveratrol IsomersGC-MSNot ReportedNot ReportedNot Reported25 ng/mL (cis), 50 ng/mL (trans)25 ng/mL (cis), 50 ng/mL (trans)[5]
Ethyl Chloroformate Gallic Acid in WineGC-MSNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]
Ethyl Chloroformate Free Fatty Acids in MilkGC-MS>0.999<4%94-103%Not ReportedNot Reported[7]

*IS: Internal Standard

Key Observations:

  • Methyl chloroformate has been reported to provide better derivatization yield and reproducibility compared to ethyl chloroformate for seleno amino acids.[1]

  • Ethyl chloroformate has been successfully used in a variety of matrices, including serum, urine, and wine, demonstrating good linearity, precision, and recovery for a range of metabolites.[3][4][5]

  • The use of an internal standard significantly improves the precision of the method, as demonstrated with methyl chloroformate for seleno amino acids.[1]

Experimental Protocols

The following provides a generalized methodology for the derivatization of analytes using alkyl chloroformates for GC-MS analysis, based on protocols for ethyl and methyl chloroformate.

Materials:

  • Alkyl chloroformate (e.g., ethyl chloroformate, methyl chloroformate)

  • Pyridine (catalyst)

  • Anhydrous alcohol corresponding to the chloroformate (e.g., ethanol for ethyl chloroformate)

  • Sodium hydroxide or sodium bicarbonate solution

  • Organic extraction solvent (e.g., chloroform, hexane)

  • Internal Standard (IS) solution

  • Sample containing the analyte(s) of interest

Procedure:

  • Sample Preparation: An aqueous solution of the sample is prepared. For solid samples, an extraction step is necessary.

  • Addition of Reagents: To the aqueous sample, the corresponding alcohol, pyridine, and the alkyl chloroformate are added. An internal standard is also added at this stage.

  • Derivatization Reaction: The mixture is vortexed or shaken vigorously for a short period (typically 30 seconds to 2 minutes) at room temperature. The reaction is often rapid.

  • Extraction: An organic solvent is added to extract the derivatized, now more non-polar, analytes. The mixture is vortexed again.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Sample Analysis: The organic layer is collected, and may be dried (e.g., with anhydrous sodium sulfate) and then concentrated under a stream of nitrogen. The residue is reconstituted in a suitable solvent for injection into the GC-MS system.

GC-MS Parameters (Example for Ethyl Chloroformate Derivatization of Resveratrol): [5]

  • Column: Agilent HP5ms fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)

  • Injector: Splitless mode at 260 °C

  • Oven Program: 70 °C (1 min), then ramped to 300 °C at 15 °C/min, and held for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Detector: Electron impact mode at 70 eV ionization energy

Visualizing the Workflow and Chemistry

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the general chemical reaction for derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis A Aqueous Sample B Add Internal Standard A->B C Add Alcohol, Pyridine, & Alkyl Chloroformate B->C D Vortex/Shake C->D E Add Organic Solvent & Vortex D->E F Centrifuge E->F G Collect Organic Layer F->G H Dry & Concentrate G->H I Reconstitute H->I J GC-MS Analysis I->J

Caption: Experimental workflow for alkyl chloroformate derivatization.

derivatization_reaction cluster_reactants Reactants cluster_products Products Analyte Analyte with Active Hydrogen (e.g., R'-OH, R'-NH2, R'-COOH) Derivative Derivatized Analyte (e.g., R'-O-CO-OR, R'-NH-CO-OR) Analyte->Derivative Pyridine (catalyst) Reagent Alkyl Chloroformate (R-O-CO-Cl) Reagent->Derivative Byproduct HCl

Caption: General derivatization reaction with alkyl chloroformates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Octan-2-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Octan-2-yl carbonochloridate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step plan for its disposal.

This compound, a member of the chloroformate family, is a corrosive and toxic substance that requires careful handling to mitigate risks. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and potential harm to personnel. Therefore, a structured and informed approach to its waste management is not just a regulatory requirement but a cornerstone of a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this substance and its waste should be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to be clear, concise, and easy to follow for all laboratory personnel.

  • Segregation of Waste:

    • Isolate waste containing this compound from all other waste streams.

    • Use a dedicated, clearly labeled, and chemically resistant waste container. The container should be made of a material compatible with chloroformates, such as glass or a suitable plastic, and have a secure screw cap.

    • Never mix this waste with other chemical waste, especially with bases or aqueous solutions, to avoid violent reactions.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, toxic).

    • Indicate the start date of waste accumulation on the label.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area within the laboratory.

    • This storage area should be away from sources of ignition and incompatible materials.

  • Arranging for Professional Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will have established procedures and approved vendors for this purpose.

    • Do not attempt to neutralize or treat the waste in the laboratory unless you have specific, validated protocols and the necessary expertise and equipment.[1]

  • Documentation:

    • Maintain a log of the accumulated waste, including the quantity and date of each addition to the container.

    • Retain all paperwork provided by the hazardous waste disposal company for your records, in compliance with institutional and regulatory requirements.

Quantitative Safety Data

For quick reference, the following table summarizes key safety information for chloroformates, the chemical class to which this compound belongs.

ParameterValue/InformationSource
UN Number 3277TCI Chemicals
Transport Hazard Class 6.1 (Toxic), Subsidiary Risk: 8 (Corrosive)TCI Chemicals
Packaging Group IITCI Chemicals
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, respiratory protection may be required.ECHEMI, Sigma-Aldrich
First Aid: Skin Contact Remove contaminated clothing, wash with plenty of soap and water.ChemicalBook
First Aid: Eye Contact Rinse cautiously with water for several minutes.ChemicalBook
First Aid: Inhalation Move person to fresh air.ChemicalBook
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water.ChemicalBook, ECHEMI

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

start Start: Generation of This compound Waste segregate Step 1: Segregate Waste in Dedicated Container start->segregate label Step 2: Label Container Clearly 'Hazardous Waste' segregate->label store Step 3: Store in Designated Secondary Containment label->store contact_ehs Step 4: Contact Environmental Health & Safety (EHS) store->contact_ehs schedule_pickup Arrange Professional Disposal Pickup contact_ehs->schedule_pickup document Step 5: Document Waste and Retain Records schedule_pickup->document end_process End: Safe and Compliant Disposal document->end_process

Proper Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. This proactive approach to chemical waste management is fundamental to protecting personnel, the wider community, and the integrity of your research.

References

Essential Safety and Operational Guide for Handling Octan-2-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Octan-2-yl carbonochloridate (also known as 2-Octyl chloroformate). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

Hazard Identification and Classification

This compound is a toxic and corrosive chemical that poses significant health risks upon exposure. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes severe skin burns and eye damage.[2] The substance is also a lachrymator, meaning it can cause tearing.[2]

GHS Hazard Statements:

  • H301: Toxic if swallowed[2]

  • H311: Toxic in contact with skin[2]

  • H314: Causes severe skin burns and eye damage[2]

  • H318: Causes serious eye damage[2]

  • H331: Toxic if inhaled[2]

Hazard Classification Category
Acute Toxicity, OralCategory 3[1][2]
Acute Toxicity, DermalCategory 3[2]
Acute Toxicity, InhalationCategory 3[2]
Skin Corrosion/IrritationCategory 1B[2]
Serious Eye Damage/Eye IrritationCategory 1[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection Type Specification Rationale
Respiratory Protection NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases.[1]Protects against inhalation of toxic and corrosive vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3] Always inspect gloves before use and use proper removal technique.Prevents skin contact and absorption.[4]
Eye Protection Tightly fitting safety goggles and a face shield.[1]Protects eyes from splashes and vapors that cause severe damage.[4]
Skin and Body Protection Chemical-resistant apron, and a flame-retardant lab coat or a full chemical suit (e.g., Tychem®).[3]Provides a barrier against skin contact and chemical burns.
Footwear Closed-toe, chemical-resistant boots.Protects feet from spills.

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[5]

Procedural Steps for Handling:

  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize the duration of handling.

  • Dispensing: Use a syringe or a cannula for transferring the liquid to avoid splashes. If pouring is necessary, do so slowly and carefully.

  • During Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction: Quench any unreacted this compound carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide), ensuring the quenching process is also performed in the fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[6]

  • Keep the container tightly sealed and clearly labeled.[1]

Emergency Procedures and First Aid

Exposure Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill and Waste Disposal Plan

Spill Response:

  • Evacuate the area immediately.

  • Wear the appropriate PPE as detailed in Section 2 before attempting to clean up.

  • For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Ventilate the area and wash the spill site after the material has been removed.

Waste Disposal:

  • All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Verify Fume Hood Operation A->B C Assemble Equipment B->C D Transfer Reagent C->D Proceed to Handling E Conduct Reaction D->E J Spill Occurs D->J Potential Spill F Quench Reaction E->F E->J Potential Spill G Decontaminate Glassware F->G Proceed to Cleanup H Dispose of Waste G->H I Remove PPE H->I K Evacuate Area J->K L Don Emergency PPE K->L M Contain & Absorb Spill L->M N Dispose of Spill Waste M->N

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.